Product packaging for Epinastine hydrochloride(Cat. No.:CAS No. 80012-44-8)

Epinastine hydrochloride

Cat. No.: B7819299
CAS No.: 80012-44-8
M. Wt: 285.77 g/mol
InChI Key: VKXSGUIOOQPGAF-UHFFFAOYSA-N
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Description

Epinastine hydrochloride (CAS 108929-04-0) is a benzazepine-class organic compound with the molecular formula C16H16ClN3 and an average molecular weight of 285.78 . It functions as a potent, peripherally-acting histamine H1- and H2-receptor antagonist, thereby blocking the effects of histamine in allergic responses . Concurrently, it acts as a mast cell stabilizer, inhibiting the degranulation of mast cells and the subsequent release of histamine and other pro-inflammatory mediators such as TNF-α, IL-5, and leukotrienes . Its multi-action mechanism provides a robust tool for studying allergic and inflammatory pathways. Due to its polarity and cationic charge at physiological pH, epinastine minimally penetrates the blood-brain barrier, making it a valuable second-generation antihistamine for research without significant central nervous system (CNS) effects . In research settings, this compound is primarily used to investigate mechanisms in immunology and pharmacology, particularly in models of allergic conjunctivitis, asthma, rhinitis, urticaria, and atopic dermatitis . Its additional anti-leukotriene, anti-platelet-activating factor (PAF), and anti-bradykinin activities contribute to its broad anti-allergic and anti-inflammatory profile in experimental models . Researchers value this compound for its specific pharmacodynamic properties and well-characterized behavior. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClN3 B7819299 Epinastine hydrochloride CAS No. 80012-44-8

Properties

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXSGUIOOQPGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80012-43-7 (Parent)
Record name Epinastine hydrochloride [JAN]
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DSSTOX Substance ID

DTXSID1046502
Record name Epinastine hydrochloride
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Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

108929-04-0
Record name Epinastine hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=108929-04-0
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Record name Epinastine hydrochloride [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinastine hydrochloride
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Record name 3-Amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine monohydrochloride
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Record name EPINASTINE HYDROCHLORIDE
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Foundational & Exploratory

Pharmacological profile of Epinastine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profile of Epinastine Hydrochloride

Introduction

This compound is a second-generation, topically active medication recognized for its dual-action mechanism in the management of allergic conjunctivitis.[1][2] It functions as a potent and direct histamine H₁-receptor antagonist and an inhibitor of histamine release from mast cells.[3][4] Unlike first-generation antihistamines, epinastine exhibits a favorable safety profile, characterized by a lack of central nervous system effects such as sedation, due to its inability to significantly penetrate the blood-brain barrier.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, clinical efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism that targets key pathways in the allergic inflammatory cascade.[5][6]

  • Histamine H₁ Receptor Antagonism : At the core of its action, epinastine is a potent and selective antagonist of the histamine H₁ receptor.[2][3] By competitively blocking the binding of histamine to H₁ receptors on conjunctival nerve endings and blood vessels, it effectively prevents the classic symptoms of an allergic reaction, including itching (pruritus) and redness (hyperemia).[4][7]

  • Mast Cell Stabilization : Epinastine inhibits the degranulation of mast cells, which are pivotal in the early phase of an allergic response.[1][8] This stabilization prevents the release of histamine and other pro-inflammatory mediators, such as leukotrienes and prostaglandins, thereby halting the progression of the allergic response.[1][2] This action is attributed to its ability to modulate delayed chloride channels in the mast cell membrane.[1]

  • Modulation of Other Receptors : In addition to its primary targets, epinastine possesses an affinity for the histamine H₂ receptor, as well as α₁, α₂, and 5-HT₂ receptors.[3][6][9] While its affinity for the H₂ receptor is substantially lower than for the H₁ receptor, this interaction may contribute to its overall anti-allergic effect, as H₂ receptors also play a role in symptoms like hyperemia and swelling.[7]

Epinastine_MOA cluster_0 Allergic Cascade cluster_1 Epinastine Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE Histamine Histamine & Other Mediators MastCell->Histamine Degranulation H1R H₁ Receptor Histamine->H1R Binds Symptoms Itching, Redness, Swelling H1R->Symptoms Activates Epinastine Epinastine HCl Epinastine->MastCell Stabilizes Epinastine->H1R Antagonizes

Caption: Dual mechanism of action of this compound.

Pharmacodynamic Profile

Epinastine's pharmacodynamic properties are defined by its high affinity and selectivity for the histamine H₁ receptor, which underpins its clinical potency.

Table 1: Receptor Binding Profile of Epinastine

Receptor Target Affinity / Potency Metric Value Reference(s)
Histamine H₁ Receptor IC₅₀ 9.8 nM [7]
Histamine H₂ Receptor Affinity 400x lower than for H₁ [7]
α₁-Adrenergic Receptor Affinity Marked affinity [7]
α₂-Adrenergic Receptor Affinity Marked affinity [7]
5-HT₂ Receptor Affinity Marked affinity [7]

| Muscarinic & β-Receptors | Affinity | Low affinity |[7] |

In functional assays using histamine-induced contractions in isolated guinea pig ileum, epinastine's potency exceeded that of terfenadine and astemizole by factors of 142 and 38, respectively.[7] This potent antihistaminic activity, combined with its mast cell stabilizing properties, results in a rapid onset of action, typically within 3 to 5 minutes after topical ophthalmic administration, and a prolonged duration of effect lasting 8 hours or more.[1][10][11]

Pharmacokinetic Profile

The pharmacokinetic profile of this compound following ophthalmic administration is characterized by low systemic absorption, which contributes to its excellent safety and tolerability profile.[9]

Table 2: Pharmacokinetic Properties of this compound (Ophthalmic Administration)

Parameter Description Value Reference(s)
Absorption
Systemic Bioavailability Low systemic exposure after topical use. ~40% (Oral) [6]
Cₘₐₓ (multiple dose) Maximum plasma concentration in patients with allergic conjunctivitis after twice-daily dosing for 7 days. 0.042 ± 0.014 ng/mL [7]
Tₘₐₓ (multiple dose) Time to reach maximum plasma concentration. 1.81 ± 0.93 hours [7]
Distribution
Plasma Protein Binding Percentage bound to plasma proteins. 64% [6][12]
Blood-Brain Barrier Does not readily penetrate the BBB. It is a substrate for the P-glycoprotein (P-gp) efflux pump. - [5][13][14]
Metabolism
Extent of Metabolism Primarily excreted in its original form. <10% [6][12]
Excretion
Route of Elimination Primarily renal excretion via active tubular secretion. ~55% unchanged in urine (IV dose) [10][12]
Elimination Half-life Terminal plasma elimination half-life. ~12 hours [6][12]

| Systemic Clearance | Total systemic clearance rate. | ~56 L/hr |[6][12] |

The low systemic exposure minimizes the risk of systemic side effects.[1] Epinastine's polarity and cationic charge at physiological pH, along with its recognition by the P-glycoprotein efflux transporter at the blood-brain barrier, prevent its entry into the central nervous system, thus avoiding sedative effects.[1][13]

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy and safety of this compound 0.05% ophthalmic solution for the treatment of allergic conjunctivitis. The Conjunctival Allergen Challenge (CAC) model is a standard method used to evaluate the onset and duration of action of anti-allergic eye drops.

Table 3: Clinical Efficacy of Epinastine HCl 0.05% in the Conjunctival Allergen Challenge (CAC) Model

Efficacy Endpoint Onset of Action (15 min post-dose) Duration of Action (8 hours post-dose) Reference(s)
Ocular Itching Statistically significant reduction vs. vehicle (P<0.001) Statistically significant reduction vs. vehicle (P<0.001) [11]
Conjunctival Hyperemia Statistically significant reduction vs. vehicle (P<0.001) Statistically significant reduction vs. vehicle (P<0.001) [11]
Eyelid Swelling Statistically significant reduction vs. vehicle (P<0.001) Statistically significant reduction vs. vehicle (P<0.001) [11]

| Chemosis | Statistically significant reduction vs. vehicle (P≤0.009) | Statistically significant reduction vs. vehicle (P≤0.009) |[11] |

Studies have shown epinastine to be significantly superior to placebo and non-inferior to other active comparators like olopatadine 0.1% in reducing ocular itching and conjunctival hyperemia.[15][16] The rapid onset and extended duration of action support a convenient twice-daily dosing regimen.[9][10]

Experimental Protocols

Histamine H₁ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., epinastine) for the histamine H₁ receptor.

Methodology:

  • Cell Culture and Membrane Preparation : Human Embryonic Kidney (HEK293T) cells are transiently transfected with a plasmid encoding the human histamine H₁ receptor. After 48 hours, cells are harvested, resuspended in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), and homogenized using sonication. The homogenate is centrifuged, and the resulting cell membrane pellet is stored at -80°C until use.[17][18]

  • Saturation Binding (for K_d of radioligand) : To determine the affinity of the radioligand, increasing concentrations of a radiolabeled H₁ antagonist (e.g., [³H]-mepyramine) are incubated with the cell membrane homogenate.[17]

  • Competition Binding : A fixed concentration of the radioligand (e.g., 2-3 nM [³H]-mepyramine) is incubated with the membrane homogenate in the presence of increasing concentrations of the unlabeled test compound (epinastine).[17]

  • Incubation : The reaction mixtures are incubated for a set period (e.g., 2-4 hours) at room temperature to reach equilibrium.[17]

  • Separation : The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C filter), which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed rapidly with ice-cold binding buffer.[18]

  • Quantification : After drying the filter plate, a scintillation cocktail is added to each well, and the filter-bound radioactivity is quantified using a scintillation counter.[18]

  • Data Analysis : The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A 1. Prepare H₁R-expressing cell membranes B 2. Incubate membranes with: - [³H]-Mepyramine (Radioligand) - Epinastine (Test Compound) A->B C 3. Allow to reach equilibrium (2-4h) B->C D 4. Rapidly filter to separate bound from free radioligand C->D E 5. Wash filters with ice-cold buffer D->E F 6. Quantify bound radioactivity via scintillation counting E->F G 7. Calculate IC₅₀ and Kᵢ values F->G

Caption: Workflow for a competitive H₁ receptor radioligand binding assay.
Conjunctival Allergen Challenge (CAC) Clinical Trial

The CAC model is a standardized clinical method to evaluate the efficacy of ophthalmic drugs for allergic conjunctivitis.

Methodology:

  • Patient Screening & Enrollment : Asymptomatic subjects with a documented history of seasonal allergic conjunctivitis and a positive skin test to a specific allergen (e.g., cedar or birch pollen) are recruited.[15][19]

  • Baseline Challenge : At an initial visit, subjects undergo a baseline CAC to determine the allergen concentration that elicits a predefined positive allergic reaction (e.g., itching score ≥2 on a 0-4 scale).[11]

  • Randomization and Dosing : Eligible subjects are randomized to receive the investigational drug (e.g., epinastine 0.05% solution) in one eye and a vehicle control in the contralateral eye in a double-masked fashion.[11]

  • Efficacy Evaluation (Onset/Duration) :

    • Onset of Action : The study drug is administered, and after a short interval (e.g., 15 minutes), the predetermined dose of allergen is instilled into the conjunctival sac.[11][15]

    • Duration of Action : The study drug is administered, and the allergen challenge is performed after a longer interval (e.g., 8 hours).[11][15]

  • Symptom and Sign Assessment : Primary efficacy endpoints, typically ocular itching and conjunctival hyperemia, are graded by the patient and/or investigator at multiple time points post-challenge (e.g., 3, 5, and 10 minutes for itching; 5, 10, and 20 minutes for hyperemia) using a standardized scoring system (e.g., 0-4 scale).[11][19]

  • Safety and Tolerability : Adverse events are monitored throughout the study via patient interviews and slit-lamp biomicroscopy.[11]

  • Statistical Analysis : The scores for the active treatment eye are compared to the vehicle-controlled eye to determine statistical significance.

CAC_Workflow cluster_screening Visit 1-2: Screening & Baseline cluster_treatment Visit 3-4: Treatment & Challenge cluster_eval Evaluation A Enroll patients with allergy history B Perform baseline CAC to determine allergen dose A->B C Randomize eyes to Epinastine vs. Vehicle B->C D Instill study drug C->D E Wait for onset (15 min) or duration (8 hr) period D->E F Instill allergen (Challenge) E->F G Assess Itching & Hyperemia at specified time points (e.g., 3, 5, 10 min) F->G H Analyze data for statistical significance G->H

Caption: Workflow for a Conjunctival Allergen Challenge (CAC) trial.

Conclusion

This compound possesses a robust and well-characterized pharmacological profile that makes it a highly effective agent for the management of allergic conjunctivitis. Its dual mechanism of action, combining potent histamine H₁ receptor antagonism with mast cell stabilization, allows for rapid and sustained relief from key allergic symptoms. The favorable pharmacokinetic properties, particularly its low systemic exposure and inability to cross the blood-brain barrier, ensure a high degree of safety and tolerability, free from sedative side effects. Extensive clinical evaluation, primarily through the standardized Conjunctival Allergen Challenge model, has confirmed its clinical efficacy, solidifying its role as a valuable therapeutic option for researchers and clinicians in the field of ocular allergy.

References

Epinastine Hydrochloride's Affinity for the Histamine H1 Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Epinastine hydrochloride is a second-generation antihistamine distinguished by its potent and selective antagonism of the histamine H1 receptor.[1][2] This technical guide provides an in-depth analysis of its binding affinity, the experimental methodologies used to determine these characteristics, and its mechanism of action at a molecular level.

Binding Affinity of Epinastine for the Histamine H1 Receptor

Epinastine demonstrates high-affinity binding to the histamine H1 receptor. This strong interaction is fundamental to its efficacy in mitigating allergic responses. The binding affinity is typically quantified using IC50 values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to the receptor.

Table 1: Comparative H1 Receptor Binding Affinity

CompoundIC50 (nM)Species/TissueNotes
Epinastine 9.8Guinea PigHigher affinity compared to terfenadine and astemizole in this study.[3]
Epinastine 38Human (CHO-K1 cells)Determined after a 2.5-minute pre-incubation period.[4]
Terfenadine77Guinea Pig-
Astemizole15Guinea Pig-
Olopatadine1369Human (CHO-K1 cells)Determined after a 2.5-minute pre-incubation period.[4]
Azelastine273Human (CHO-K1 cells)Determined after a 2.5-minute pre-incubation period.[4]
Ketotifen154Human (CHO-K1 cells)Determined after a 2.5-minute pre-incubation period.[4]

In addition to its primary activity at the H1 receptor, epinastine also shows affinity for the histamine H2 receptor, as well as for α1-, α2-, and 5-HT2 receptors.[3][5] However, its selectivity for the H1 receptor is a key feature of its pharmacological profile.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of epinastine to the H1 receptor is commonly determined through competitive radioligand binding assays.[6][7] This technique measures the ability of an unlabeled compound (epinastine) to displace a radiolabeled ligand that is specifically bound to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of epinastine for the H1 receptor.

Materials:

  • Receptor Source: Membrane preparations from cells stably transfected with the human H1 receptor (e.g., HEK293 or CHO-K1 cells).[6][8]

  • Radioligand: A tritiated H1 receptor antagonist, such as [³H]Pyrilamine or [³H]-mepyramine, is commonly used.[8][9]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 1 µM pyrilamine or 10 µM mianserin) to determine non-specific binding.[8][9]

  • Assay Buffer: Typically a modified Tris-HCl buffer (pH 7.4).[8]

  • Apparatus: 96-well plates, a FilterMate™ harvester with glass fiber filters (GF/C), and a scintillation counter.[10]

Procedure:

  • Membrane Preparation: A cell membrane homogenate containing the H1 receptors is prepared and its protein content is quantified using a method like the BCA protein assay.[9][10]

  • Incubation: The membrane preparation is incubated in 96-well plates with a fixed concentration of the radioligand (e.g., 1.2 nM [³H]Pyrilamine) and varying concentrations of epinastine.[8]

  • Equilibrium: The mixture is incubated for a specific duration (e.g., 180 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[8]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.[7][10]

  • Washing: The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[10]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value is calculated. This value can then be converted to a Ki value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis receptor_prep Receptor Membrane Preparation (e.g., HEK293-H1R) incubation Incubate Receptor, Radioligand, and Epinastine in 96-well Plate receptor_prep->incubation ligand_prep Radioligand Preparation ([³H]Pyrilamine) ligand_prep->incubation drug_prep Epinastine Serial Dilutions drug_prep->incubation filtration Rapid Vacuum Filtration (GF/C Filters) incubation->filtration Reach Equilibrium washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki Values counting->analysis

Workflow for a competitive radioligand binding assay.

Molecular Mechanism and Signaling Pathway

Epinastine functions as a direct antagonist of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR).[5][11] By binding to the H1 receptor, epinastine prevents histamine from initiating the intracellular signaling cascade that leads to allergic symptoms.

The primary mechanism of action involves:

  • Competitive Antagonism: Epinastine competitively binds to the H1 receptor, blocking histamine from binding and activating it.[1]

  • Mast Cell Stabilization: Epinastine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[2][12]

The H1 receptor signaling pathway, and epinastine's point of inhibition, is illustrated below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release from ER Response Allergic Response (e.g., Itching, Vasodilation) DAG->Response Activates PKC Ca->Response Histamine Histamine Histamine->H1R Activates Epinastine Epinastine Epinastine->H1R Blocks

Histamine H1 receptor signaling pathway and epinastine's antagonism.

References

The Tricyclic Scaffold of Epinastine Hydrochloride: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinastine hydrochloride, a potent and selective second-generation histamine H1 receptor antagonist, has been a cornerstone in the management of allergic conditions, notably allergic conjunctivitis. Its clinical efficacy is attributed not only to its high affinity for the H1 receptor but also to its mast cell stabilizing properties and a favorable safety profile characterized by a lack of significant sedative effects.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of epinastine and its analogs, offering a detailed analysis of how chemical modifications to its core structure influence its pharmacological activity. By synthesizing data from various studies, this document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel antihistaminic agents.

The core of epinastine's structure is the tetracyclic dibenz[c,f]imidazo[1,5-a]azepine system.[1] This rigid framework is crucial for its interaction with the H1 receptor. Understanding how modifications to this scaffold, as well as to its exocyclic amino group, impact receptor binding affinity and functional activity is paramount for the rational design of new chemical entities with improved therapeutic profiles. This guide will present quantitative SAR data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways to facilitate a deeper understanding of the molecular pharmacology of epinastine.

Structure-Activity Relationship of Epinastine Analogs

The exploration of epinastine's structure-activity relationship has primarily focused on modifications of the tetracyclic guanidine system and the exocyclic amino group. The following table summarizes the key findings from studies on a series of tetracyclic guanidines, including epinastine (designated as compound IIIa in the cited literature), and their binding affinities for histamine H1 and H2 receptors.[1]

Table 1: Histamine H1 and H2 Receptor Binding Affinities of Epinastine Analogs [1]

CompoundRR1R2H1 Receptor Affinity (Ki, nM)H2 Receptor Affinity (Ki, nM)H1/H2 Selectivity Ratio
IIIa (Epinastine) H H H 1.3 >10,000 >7692
IIIbCH3HH2.5>10,000>4000
IIIcC2H5HH4.2>10,000>2381
IIIdn-C3H7HH8.9>10,000>1124
IIIeHCH3CH315.2>10,000>658
IIIfHHCH36.8>10,000>1471
IVa---3.8850224
IVb---7.51200160
Va---22.1>10,000>452
Vb---45.3>10,000>221

Data extracted from Walther et al., 1990.[1]

Analysis of SAR:

  • The Unsubstituted Amino Group is Key for High H1 Affinity: Epinastine (IIIa), with its unsubstituted exocyclic amino group (R, R1, R2 = H), exhibits the highest affinity for the H1 receptor (Ki = 1.3 nM).[1]

  • Alkyl Substitution on the Amino Group Reduces Affinity: Mono- and di-alkylation of the exocyclic amino group leads to a decrease in H1 receptor affinity. For instance, the N-methyl derivative (IIIb) has a Ki of 2.5 nM, and the N,N-dimethyl derivative (IIIe) shows a significantly lower affinity with a Ki of 15.2 nM.[1] This suggests that steric hindrance at the amino group is detrimental to binding.

  • Modifications to the Imidazo Ring System Impact Affinity and Selectivity: Alterations in the tetracyclic core, as seen in compounds of series IV and V, generally result in lower H1 receptor affinity and, in some cases, a notable decrease in selectivity over the H2 receptor.[1]

  • High H1/H2 Selectivity: Epinastine and its close analogs (series III) demonstrate exceptional selectivity for the H1 receptor over the H2 receptor, a desirable characteristic for minimizing off-target effects.[1]

Beyond the H1 and H2 receptors, epinastine also displays affinity for α1, α2, and 5-HT2 receptors.[4][5] This broader receptor profile may contribute to its overall pharmacological effects, including its anti-inflammatory properties. The lack of significant penetration across the blood-brain barrier, attributed to its physicochemical properties such as its pKa and partition coefficient, is a key factor in its non-sedating nature.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride) has been reported through various routes. A common method involves the following key steps:

G cluster_synthesis Synthesis of Epinastine A 6-Chloro-11H-dibenz[b,e]azepine B Reaction with Sodium Cyanide A->B C Nitrile Intermediate B->C D Reduction with Lithium Aluminium Hydride C->D E Amine Intermediate D->E F Reaction with Cyanogen Bromide E->F G Epinastine (base) F->G H Precipitation with HCl G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Detailed Methodology:

  • Cyanation: 6-chloro-11H-dibenz[b,e]azepine is reacted with sodium cyanide in a suitable solvent to yield the corresponding nitrile intermediate.

  • Reduction: The resulting nitrile is then reduced using a strong reducing agent, such as lithium aluminum hydride, to form the primary amine.

  • Cyclization: The amine intermediate is reacted with cyanogen bromide to facilitate the cyclization and formation of the imidazo ring, yielding the epinastine base.

  • Salt Formation: Finally, the epinastine base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate this compound, which is then isolated and purified.

Histamine H1 Receptor Binding Assay

The affinity of epinastine and its analogs for the histamine H1 receptor is typically determined using a radioligand binding assay.

G cluster_binding_assay H1 Receptor Binding Assay Workflow A Prepare membrane homogenates from guinea pig cerebellum B Incubate membranes with [3H]pyrilamine (radioligand) A->B C Add increasing concentrations of test compound (e.g., epinastine analog) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand by filtration D->E F Quantify radioactivity of bound ligand using liquid scintillation counting E->F G Calculate Ki values from IC50 values using the Cheng-Prusoff equation F->G

Caption: Workflow for H1 receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Cerebral cortex or cerebellum from guinea pigs, which are rich in H1 receptors, are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled H1 antagonist, such as [3H]pyrilamine, in the presence of varying concentrations of the test compound (e.g., an epinastine analog).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification and Analysis: The radioactivity retained on the filters is measured using a liquid scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Guinea Pig Ileum Contraction Assay

This functional assay assesses the H1 antagonist activity of compounds by measuring their ability to inhibit histamine-induced smooth muscle contraction.

G cluster_ileum_assay Guinea Pig Ileum Contraction Assay A Isolate a segment of guinea pig ileum B Mount the tissue in an organ bath containing Tyrode's solution A->B C Record isometric contractions using a force transducer B->C D Establish a cumulative concentration-response curve for histamine C->D E Incubate the tissue with the test compound (e.g., epinastine) D->E Washout F Re-establish the histamine concentration-response curve E->F G Determine the pA2 value as a measure of antagonist potency F->G

Caption: Workflow for guinea pig ileum contraction assay.

Detailed Protocol:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

  • Histamine Response: A cumulative concentration-response curve to histamine is established to determine the maximal contraction.

  • Antagonist Incubation: The tissue is then washed and incubated with a known concentration of the antagonist (e.g., epinastine) for a specific period.

  • Shift in Response Curve: The histamine concentration-response curve is re-determined in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.

  • Data Analysis: The dose ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is then determined from a Schild plot.

Signaling Pathways

Epinastine exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor, a G protein-coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with an allergic reaction. Epinastine blocks this cascade by stabilizing the inactive conformation of the H1 receptor.

G cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Epinastine Epinastine Epinastine->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca->Response PKC->Response

Caption: Simplified H1 receptor signaling pathway.

Conclusion

The structure-activity relationship studies of this compound and its analogs have provided invaluable insights into the molecular requirements for high-affinity and selective histamine H1 receptor antagonism. The integrity of the tetracyclic dibenz[c,f]imidazo[1,5-a]azepine core and the presence of an unsubstituted exocyclic amino group are critical for optimal activity. These findings, coupled with a detailed understanding of the experimental methodologies used for their evaluation and the underlying signaling pathways, offer a robust framework for the continued development of novel antihistaminic agents. For drug development professionals, this comprehensive guide underscores the importance of a multi-faceted approach that integrates medicinal chemistry, pharmacology, and molecular biology to design next-generation therapies for allergic disorders with enhanced efficacy and safety.

References

Epinastine Hydrochloride: A Multifaceted Modulator of Pro-inflammatory Mediators

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Epinastine hydrochloride, a second-generation antihistamine, has demonstrated a broader anti-inflammatory profile beyond its primary H1 receptor antagonism. This technical guide delves into the core mechanisms by which this compound exerts its effects on pro-inflammatory mediators. It provides a comprehensive overview of its impact on cytokines, chemokines, and other key players in the inflammatory cascade, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of signaling pathways are presented to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action

This compound's anti-inflammatory effects are multifaceted, primarily revolving around three key actions:

  • Histamine H1 Receptor Antagonism: As a potent H1 receptor antagonist, epinastine blocks the downstream effects of histamine, a primary mediator of allergic inflammation, thereby reducing symptoms like itching and swelling.[1]

  • Mast Cell Stabilization: Epinastine stabilizes mast cells, preventing their degranulation and the subsequent release of a wide array of pre-formed and newly synthesized pro-inflammatory mediators, including histamine, leukotrienes, prostaglandins, and cytokines.[1][2][3][4] This action is crucial in halting the progression of the allergic response.[3]

  • Inhibition of Pro-inflammatory Cytokine and Chemokine Release: Epinastine has been shown to directly inhibit the production and release of several key pro-inflammatory cytokines and chemokines from various immune cells.[1][5]

Quantitative Effects on Pro-inflammatory Mediators

The following tables summarize the quantitative data on the inhibitory effects of this compound on various pro-inflammatory mediators.

Table 1: Effect of this compound on Th2-type Cytokine Production from IL-4 Stimulated CD4+ T Cells

MediatorEpinastine Concentration (ng/mL)InhibitionReference
IL-5≥ 20.0Significant Suppression[6]
IL-6≥ 20.0Significant Suppression[6]
IL-13≥ 20.0Significant Suppression[6]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production from Dendritic Cells (DCs)

MediatorEpinastine TreatmentEffectReference
IL-6In vitro treatment of Der f-pulsed DCsInhibition[5]
TNF-αIn vitro treatment of Der f-pulsed DCsInhibition[5]
IL-12In vitro treatment of Der f-pulsed DCsIncreased Production[5]

Table 3: Effect of this compound on Other Pro-inflammatory Mediators

MediatorCell Type / ModelEpinastine EffectReference
HistamineMast CellsInhibition of release[1][3][7]
LeukotrienesMast Cells, BasophilsInhibition of release[1]
ProstaglandinsMast Cells, BasophilsInhibition of release[1]
IL-8EosinophilsInhibition of release[8][9]
Substance PDorsal Root Ganglion NeuronsSuppression of capsaicin-induced release[8]

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound.

Inhibition of Cytokine Production from CD4+ T Cells
  • Objective: To determine the effect of this compound on the production of Th2-type cytokines from IL-4 stimulated human CD4+ T cells.[6]

  • Cell Culture: CD4+ T cells were isolated from normal human peripheral blood.[6]

  • Treatment: Cells (1 × 10^6 cells/ml) were pre-incubated with varying concentrations of this compound for 30 minutes.[6]

  • Stimulation: The cells were then stimulated with 10.0 ng/ml of IL-4.[6]

  • Measurement: After 24 hours of incubation, the culture supernatants were collected and the concentrations of IL-5, IL-6, and IL-13 were measured using ELISA.[6]

Modulation of Cytokine Production from Dendritic Cells
  • Objective: To examine the influence of this compound on pro-inflammatory cytokine production from mite allergen-pulsed murine bone marrow-derived dendritic cells (DCs).[5]

  • Cell Culture: Bone marrow-derived DCs were generated from BALB/c mice.[5]

  • Treatment and Stimulation: DCs were stimulated with Dermatophagoides farinae (Der f) in the presence of various concentrations of this compound for 24 hours.[5]

  • Measurement: The levels of IL-6 and TNF-α in the culture supernatants were measured by ELISA.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow.

G cluster_0 Allergen Stimulation of Mast Cell cluster_1 This compound Action cluster_2 Downstream Inflammatory Effects Allergen Allergen IgE IgE Allergen->IgE binds Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI binds to Mast_Cell Mast Cell Fc_epsilon_RI->Mast_Cell activates Degranulation Degranulation Mast_Cell->Degranulation undergoes Epinastine Epinastine HCl Epinastine->Mast_Cell Epinastine->Degranulation inhibits Mediator_Release Release of Pro-inflammatory Mediators (Histamine, Cytokines, etc.) Degranulation->Mediator_Release leads to Inflammation Allergic Inflammation Mediator_Release->Inflammation causes

Caption: Epinastine's mast cell stabilization mechanism.

G cluster_0 IL-4 Signaling Pathway cluster_1 This compound Intervention cluster_2 Gene Expression IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R binds STAT6 STAT6 IL4R->STAT6 activates (phosphorylation) NFkB NF-κB IL4R->NFkB activates Th2_Cytokines Th2 Cytokine Gene Expression (IL-5, IL-6, IL-13) STAT6->Th2_Cytokines promotes NFkB->Th2_Cytokines promotes Epinastine Epinastine HCl Epinastine->STAT6 suppresses phosphorylation Epinastine->NFkB suppresses activation

Caption: Epinastine's modulation of IL-4 signaling.

G start Start: Isolate Immune Cells (e.g., CD4+ T Cells, DCs) culture Culture Cells start->culture pre_incubation Pre-incubate with Epinastine HCl (various concentrations) culture->pre_incubation stimulation Stimulate with Pro-inflammatory Agent (e.g., IL-4, Allergen) pre_incubation->stimulation incubation Incubate for a Defined Period (e.g., 24 hours) stimulation->incubation supernatant Collect Culture Supernatant incubation->supernatant elisa Measure Mediator Levels using ELISA supernatant->elisa analysis Data Analysis elisa->analysis end End: Determine Inhibitory Effect analysis->end

References

Epinastine Hydrochloride: A Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the receptor selectivity profile of Epinastine hydrochloride, a second-generation antihistamine. Epinastine is recognized for its potent histamine H1 receptor antagonism and its role as a mast cell stabilizer.[1][2][3] Its therapeutic efficacy in treating allergic conjunctivitis is rooted in a multi-faceted mechanism of action that includes high affinity for its primary target and interactions with other receptors.[2][4] This guide details its binding affinities, the experimental methodologies used to determine them, and the relevant cellular signaling pathways.

Quantitative Receptor Binding and Functional Activity Profile

This compound is a highly selective histamine H1 receptor antagonist.[2] However, it also exhibits affinity for several other receptor types, which contributes to its overall pharmacological profile. The following table summarizes the quantitative data on its binding affinities (Ki) and functional inhibitory concentrations (IC50) across various receptors.

Receptor TargetTest SystemParameterValue (nM)Reference
Histamine H1 Receptor Guinea Pig Ileum (Binding)IC509.8[5]
CHO-K1 Cells (hH1R, Ca2+ Mobilization)IC5038
Histamine H2 Receptor Functional Assay (Guinea Pig Atrium)Activity>10,000
CHO-K1 Cells (hH2R, cAMP Assay)IC5078,000[6]
Histamine H4 Receptor CHO-K1 Cells (hH4R, Ca2+ Mobilization)IC500.9[6]
α1-Adrenergic Receptor Not SpecifiedAffinityMarked Affinity[5]
α2-Adrenergic Receptor Not SpecifiedAffinityMarked Affinity[5]
Serotonin 5-HT2 Receptor Not SpecifiedAffinityMarked Affinity[2][5]
Muscarinic Receptors Not SpecifiedAffinityLow/Poor[5][7][8]
Dopaminergic Receptors Not SpecifiedAffinityLow[5]
β-Adrenergic Receptors Not SpecifiedAffinityLow[5]
Insect Octopamine Receptor Honey Bee Neuronal TissueKi1.1[1][9]
Locust Neuronal TissueKi2.0[9]

Note: "Marked Affinity" indicates that the source noted significant binding but did not provide a quantitative value. The affinity for H2 receptors is approximately 400 times lower than for H1 receptors.[5]

Experimental Protocols

The characterization of Epinastine's receptor selectivity relies on standardized in-vitro assays. The two primary methodologies are radioligand binding assays and functional cellular assays.

This assay quantifies the ability of an unlabeled compound (Epinastine) to compete with a radiolabeled ligand for binding to a specific receptor. It is the gold standard for determining binding affinity (Ki).[10]

A. Objective: To determine the equilibrium dissociation constant (Ki) of Epinastine for a target receptor.

B. Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest (e.g., from guinea pig ileum or recombinant cell lines).[1][11]

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-mepyramine for H1 receptors).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Physiologically buffered solution (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[11]

  • Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.[11]

  • Scintillation Counter: To measure radioactivity.

C. Protocol:

  • Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended in a buffer (often with a cryoprotectant like sucrose), and stored at -80°C until use. Protein concentration is determined via an assay like the BCA assay.[11]

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer, receptor membrane preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound (Epinastine).[10][11]

  • Incubation: The plate is incubated, usually for 60 minutes at a controlled temperature (e.g., 30°C), to allow the binding reaction to reach equilibrium.[11]

  • Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioactivity.[11]

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of Epinastine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mem Membrane Preparation (Homogenization & Centrifugation) incubation Incubate (Membranes + Radioligand + Epinastine) prep_mem->incubation prep_reagents Prepare Reagents (Radioligand, Epinastine, Buffer) prep_reagents->incubation filtration Rapid Vacuum Filtration (Separate Bound from Free) incubation->filtration wash Wash Filters (Remove Non-specific Binding) filtration->wash counting Scintillation Counting (Measure Radioactivity) wash->counting curve_fit Generate Competition Curve (Calculate IC50) counting->curve_fit calc_ki Calculate Ki (Cheng-Prusoff Equation) curve_fit->calc_ki G Epinastine Epinastine HCl H1 Histamine H1 Epinastine->H1 High Affinity (IC50: 9.8 nM) H4 Histamine H4 Epinastine->H4 High Affinity (IC50: 0.9 nM) H2 Histamine H2 Epinastine->H2 Alpha1 α1-Adrenergic Epinastine->Alpha1 Alpha2 α2-Adrenergic Epinastine->Alpha2 HT2A 5-HT2A Epinastine->HT2A Muscarinic Muscarinic Epinastine->Muscarinic Low Affinity Dopaminergic Dopaminergic Epinastine->Dopaminergic Beta β-Adrenergic Epinastine->Beta G cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Epinastine Epinastine Epinastine->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Ion Ca2+ Ions Ca_Store->Ca_Ion Releases Ca_Ion->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Increased Vascular Permeability) Ca_Ion->Response PKC->Response

References

An In-depth Technical Guide to the Chemical Synthesis of Epinastine Hydrochloride Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the starting materials of Epinastine hydrochloride, an antihistamine and mast cell stabilizer. The information is compiled from various patented industrial synthesis methods, offering insights into the chemical transformations and reaction conditions employed in the production of this active pharmaceutical ingredient.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound predominantly revolves around the construction of the core tricyclic dibenzo[b,e]azepine ring system, followed by the formation of the fused imidazole ring. Several key starting materials and intermediates have been identified in the literature, leading to various synthetic approaches. The most common starting points include 2-aminobenzophenone, 6-chloromethyl-6,11-dihydro-dibenzo[b,e]azepine, and 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine.

This guide will detail the synthetic pathways originating from these precursors, providing experimental protocols for key transformations and summarizing quantitative data to facilitate comparison and process evaluation.

Synthetic Pathway 1: From 2-Aminobenzophenone

One of the fundamental approaches begins with the readily available 2-aminobenzophenone. This pathway involves the initial reduction of the ketone, followed by a series of transformations to build the dibenzo[b,e]azepine core and subsequently introduce the necessary functionalities for the final cyclization to Epinastine.

Logical Relationship of Synthetic Steps from 2-Aminobenzophenone

G A 2-Aminobenzophenone B 2-Benzylaniline A->B Reduction C N-(2-Benzylphenyl)-2-chloroacetamide B->C Acylation D 6-(Chloromethyl)-11H-dibenzo[b,e]azepine C->D Cyclization E 6-(Azidomethyl)-11H-dibenzo[b,e]azepine D->E Azidation F 6-(Aminomethyl)-6,11-dihydro-1H-dibenzo[b,e]azepine E->F Reduction G Epinastine F->G Cyclization with Cyanogen Bromide H This compound G->H Salt Formation

Caption: Synthesis of Epinastine HCl from 2-Aminobenzophenone.

Experimental Protocols for Key Steps (Pathway 1)

Step 1: Synthesis of 2-Benzylaniline from 2-Aminobenzophenone [1]

  • Materials: 2-aminobenzophenone, trifluoroacetic acid, triethylsilane.

  • Procedure: 2-Aminobenzophenone (6.0g, 30.45mmol) is dissolved in trifluoroacetic acid (55mL). The solution is cooled to 0°C, and triethylsilane (10.5g, 90.5mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 8 hours.

Step 2: Synthesis of N-(2-Benzylphenyl)-2-chloroacetamide [1]

  • Materials: 2-Benzylaniline, toluene, dimethylformamide, 2-chloroacetyl chloride.

  • Procedure: The crude 2-benzylaniline is dissolved in toluene (30mL). Dimethylformamide (4.78g, 65.4mmol) is added, and the mixture is cooled to 0°C. 2-Chloroacetyl chloride (5.51g, 49.2mmol) is added dropwise. The reaction is stirred at 0°C for 30 minutes and then at room temperature for 2 hours.

Step 3 & 4: Synthesis of 6-(Azidomethyl)-11H-dibenzo[b,e]azepine via 6-(Chloromethyl)-11H-dibenzo[b,e]azepine [2]

  • Procedure: The intermediate N-(2-benzylphenyl)-2-chloroacetamide undergoes cyclization in the presence of a dehydrating agent to yield 6-(chloromethyl)-11H-dibenzo[b,e]azepine. This intermediate is then subjected to an azidation reaction to produce 6-(azidomethyl)-11H-dibenzo[b,e]azepine.

Step 5 & 6: Synthesis of Epinastine from 6-(Aminomethyl)-6,11-dihydro-1H-dibenzo[b,e]azepine [2]

  • Procedure: 6-(Azidomethyl)-11H-dibenzo[b,e]azepine is reduced to 6-(aminomethyl)-6,11-dihydro-1H-dibenzo[b,e]azepine. This amine is then cyclized using cyanogen bromide to form Epinastine.

Quantitative Data for Pathway 1
StepStarting MaterialProductReagentsYield
Reduction2-Aminobenzophenone2-BenzylanilineTrifluoroacetic acid, TriethylsilaneHigh
Acylation2-BenzylanilineN-(2-Benzylphenyl)-2-chloroacetamideToluene, DMF, 2-Chloroacetyl chlorideHigh
Cyclization, Azidation, Reduction & Final CyclizationIntermediate AmideEpinastineDehydrating agent, Azide source, Reducing agent, Cyanogen bromide-

Synthetic Pathway 2: From 6-Chloromethyl-6,11-dihydro-dibenzo[b,e]azepine

This synthetic route utilizes a pre-formed dibenzo[b,e]azepine core, focusing on the elaboration of the aminomethyl side chain and subsequent cyclization.

Experimental Workflow for Pathway 2

G A 6-Chloromethyl-6,11-dihydro- dibenzo[b,e]azepine B 6-Aminomethyl-6,11-dihydro- 5H-dibenzo[b,e]azepine A->B Amination C Epinastine B->C Cyclization with Cyanogen Bromide D This compound C->D Salt Formation

Caption: Synthesis of Epinastine HCl from the Chloro-intermediate.

Experimental Protocols for Key Steps (Pathway 2)

Step 1: Synthesis of 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine [3]

  • Materials: 6-Chloromethyl-11-dihydro-dibenzo[b,e]azepine, methanol, strong ammonia water.

  • Procedure: In a 500mL reactor, 30 grams of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine is dissolved in 400 milliliters of methanol. 20mL of strong ammonia water is added, and the reaction is carried out at 40°C for 10 hours. After completion, water is added, and the product is extracted with methylene chloride. The solvent is recovered to yield 26 grams of 6-aminomethyl-11-dihydro-dibenzo[b,e]azepine.

Step 2: Synthesis of Epinastine

  • Materials: 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine, methylene chloride, cyanogen bromide.

  • Procedure: 20 grams of 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine is dissolved in 200 milliliters of methylene chloride. 10 grams of cyanogen bromide is added, and the reaction proceeds for 20 hours at 30°C. The resulting solid is filtered and treated with an alkaline solution to yield 18 grams of Epinastine.

Quantitative Data for Pathway 2
StepStarting MaterialProductReagentsYieldPurity
Amination6-Chloromethyl-11-dihydro-dibenzo[b,e]azepine6-Aminomethyl-11-dihydro-dibenzo[b,e]azepineMethanol, Strong ammonia water94.5%>99%
Cyclization6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepineEpinastineMethylene chloride, Cyanogen bromide81%>99%

Synthetic Pathway 3: Alternative Cyclization from 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine Maleate

This pathway presents an alternative method for the final cyclization and salt formation, starting from the maleate salt of the key amine intermediate.

Logical Relationship of Synthetic Steps for Pathway 3

G A 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine Maleate B 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine (Free Base) A->B Decarboxylation C Intermediate V B->C Substitution D Intermediate VI C->D Ring-Closure E This compound D->E Hydrolysis and Salt Formation

Caption: Alternative synthesis of Epinastine HCl from the maleate salt.

Experimental Protocols for Key Steps (Pathway 3)[2]

Step 1: Decarboxylation

  • Procedure: 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine maleate (1Kg) is reacted with 30% aqueous sodium hydroxide solution (8L) in tert-butyl methyl ether (6L) at room temperature for 2 hours to yield the free base (650g).

Step 2-4: Substitution, Ring-Closure, and Hydrolysis

  • Procedure: The free amine undergoes a substitution reaction, followed by a ring-closure reaction with a condensing agent and an acid binding agent at 10-40°C. The final step is a hydrolysis reaction at 40-100°C to yield this compound.

Quantitative Data for Pathway 3
StepStarting MaterialProductYield
Decarboxylation6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine Maleate6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine (Free Base)65%

Conclusion

The synthesis of the starting materials for this compound can be achieved through several viable pathways. The choice of a particular route in an industrial setting would likely depend on factors such as the cost and availability of starting materials, the safety of the reagents and intermediates (for example, avoiding highly toxic cyanogen bromide), reaction efficiency, and the ease of purification. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals involved in the development and optimization of this compound synthesis.

References

Methodological & Application

Application Notes and Protocols: A Validated Stability-Indicating HPLC Method for the Determination of Epinastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinastine hydrochloride is an antihistamine and a mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[1][2] Ensuring the quality, efficacy, and safety of pharmaceutical products containing this compound necessitates the use of reliable analytical methods for its quantification and stability assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for this purpose.

This document provides a comprehensive overview and detailed protocols for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The presented method is designed to separate this compound from its potential degradation products, ensuring the method's specificity and stability-indicating nature.

Chromatographic Conditions

A simple, specific, and accurate stability-indicating HPLC method has been developed for the determination of this compound. The optimal chromatographic conditions are summarized in the table below.

ParameterRecommended Conditions
Stationary Phase (Column) C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm or 150 x 4.6 mm, 5µm)
Mobile Phase A mixture of a buffer and an organic solvent. Examples include: - 0.01 M KH2PO4 buffer (pH 5.2 with phosphoric acid) and acetonitrile.[1] - Aqueous phase (3.8g sodium pentanesulfonate monohydrate and 4.0g potassium dihydrogen orthophosphate in 1L water, pH 4.5 with o-phosphoric acid) and an organic phase (acetonitrile and methanol in a 4:1 v/v ratio) in a 60:40 v/v ratio. - Acetonitrile and 0.1 M ammonium acetate buffer (40:60 v/v).[3] - Buffer (pH 4.22) and acetonitrile (73:27 v/v).[4]
Flow Rate 1.0 mL/min[3][5]
Injection Volume 10 µL or 20 µL
Detection Wavelength 220 nm[5], 254 nm[1][6], or 262 nm[3]
Column Temperature Ambient
Retention Time Approximately 3.5 min[5] to 4.1 min[4]

Experimental Protocols

Materials and Reagents
  • This compound working standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Sodium pentanesulfonate monohydrate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%)

  • High-purity water (Milli-Q or equivalent)

Preparation of Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound working standard in the mobile phase to obtain a concentration of 100 µg/mL.

Sample Solution (from Ophthalmic Solution): Transfer a volume of the ophthalmic solution equivalent to a known amount of this compound into a volumetric flask. Dilute with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 25 µg/mL).

Method Validation Protocol

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

  • System Suitability: To ensure the chromatographic system is adequate for the analysis.

  • Specificity and Stability-Indicating Capability: The ability of the method to unequivocally assess the analyte in the presence of potential interferents and degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

Forced Degradation Studies Protocol

To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound drug substance. The drug is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for a specified period.

  • Base Hydrolysis: Treat the drug solution with 0.02 N NaOH at 60°C for a specified period.[1]

  • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature.[1]

  • Thermal Degradation: Expose the solid drug to dry heat at 60°C.[1]

  • Photolytic Degradation: Expose the drug solution to UV radiation.

After exposure, the stressed samples are diluted with the mobile phase and injected into the HPLC system to assess the separation of the main peak from any degradation products.

Data Presentation

System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%
Method Validation Summary
Validation ParameterResult
Linearity Range 2 - 200 µg/mL[5]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.05% - 101.17%[1]
Precision (% RSD) < 2.0%
LOD Typically in the ng/mL to low µg/mL range
LOQ Typically in the ng/mL to low µg/mL range
Summary of Forced Degradation Studies
Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl) Significant degradation observed.[1]
Base Hydrolysis (0.02 N NaOH) Significant degradation observed.[1]
Oxidation (30% H₂O₂) Significant degradation observed.[1]
Thermal Degradation (60°C) Negligible degradation observed.[1]
Photolytic Degradation Degradation observed with the formation of additional peaks.[7]

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application A Literature Review & Initial Parameter Selection B Column & Mobile Phase Screening A->B C Optimization of Chromatographic Conditions (Flow Rate, Wavelength, etc.) B->C D System Suitability C->D E Specificity & Forced Degradation D->E F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H I LOD & LOQ H->I J Routine Analysis of Bulk Drug I->J K Assay of Pharmaceutical Formulations I->K L Stability Studies I->L

Caption: Workflow for HPLC Analytical Method Development and Validation.

Stability_Indicating_Method_Validation cluster_core Core Validation Parameters cluster_specificity Specificity & Stability Linearity Linearity Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Validated_Method Validated Stability- Indicating Method Accuracy Accuracy Precision Precision Robustness Robustness Peak_Purity Peak Purity Analysis Forced_Degradation->Peak_Purity Resolution Resolution from Degradants Peak_Purity->Resolution Resolution->Validated_Method

Caption: Logical Relationship of Stability-Indicating Method Validation.

References

Application Notes and Protocols: In Vitro Mast Cell Degranulation Assay Using Epinastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are crucial effector cells in allergic and inflammatory responses. Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine, proteases, cytokines, and chemokines, through a process known as degranulation. The release of these mediators is a key event in the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. Therefore, the inhibition of mast cell degranulation is a primary target for the development of anti-allergic drugs.

Epinastine hydrochloride is a second-generation antihistamine that also functions as a potent mast cell stabilizer.[1][2] It exerts its therapeutic effects through multiple mechanisms, including antagonism of the histamine H1 receptor and inhibition of the release of inflammatory mediators from mast cells.[1][3] Epinastine has been shown to inhibit calcium ion (Ca2+) uptake and its release from intracellular stores, a critical step in the degranulation cascade.[4] This application note provides a detailed protocol for an in vitro mast cell degranulation assay to evaluate the inhibitory activity of this compound.

Principle of the Assay

The most common method to quantify mast cell degranulation in vitro is the β-hexosaminidase release assay. β-hexosaminidase is an enzyme stored in mast cell granules and is released into the extracellular environment along with histamine and other mediators upon degranulation. The amount of β-hexosaminidase released into the supernatant is proportional to the degree of mast cell degranulation. The enzymatic activity of β-hexosaminidase can be measured using a colorimetric or fluorometric substrate, providing a reliable and quantifiable readout of degranulation.

Data Presentation

The inhibitory effect of this compound on mast cell degranulation is dose-dependent. While a specific IC50 value for β-hexosaminidase release is not consistently reported in the literature and should be determined empirically in your specific experimental setup, published data on the inhibition of other mast cell mediators provide a useful reference range.

CompoundCell TypeStimulusMediator MeasuredEffective ConcentrationReference
Epinastine HClHuman skin mast cellsanti-IgEHistamineDose-dependent inhibition observed[5]
Epinastine HClMurine peritoneal mast cellsAntigenKC, TNF, VEGFSignificant inhibition at ≥ 25 ng/mL
Epinastine HClRecombinant CHO-K1 cellsHistamineIntracellular Calcium (H4 Receptor)IC50 = 0.9 nM[6]
Epinastine HClRecombinant CHO-K1 cellsHistamineIntracellular cAMP (H2 Receptor)IC50 = 78 µM[6]

Experimental Protocols

This protocol is optimized for the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely used model for studying mast cell degranulation. The protocol can be adapted for other mast cell types, such as primary human mast cells (HuMCs) or bone marrow-derived mast cells (BMMCs).

Materials and Reagents
  • RBL-2H3 cells

  • Complete cell culture medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Anti-Dinitrophenyl (DNP)-IgE

  • Dinitrophenyl-Human Serum Albumin (DNP-HSA)

  • This compound

  • Tyrode's Buffer (or HEPES buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate buffer (pH 4.5)

  • Stop solution (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.5)

  • Triton X-100

  • 96-well flat-bottom plates

  • Microplate reader

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Degranulation Assay cluster_analysis Data Analysis seed Seed RBL-2H3 cells in a 96-well plate sensitize Sensitize cells with anti-DNP-IgE overnight seed->sensitize wash Wash cells to remove unbound IgE sensitize->wash preincubate Pre-incubate with Epinastine HCl or vehicle wash->preincubate stimulate Stimulate with DNP-HSA to induce degranulation preincubate->stimulate collect Collect supernatant stimulate->collect lyse Lyse remaining cells with Triton X-100 stimulate->lyse reaction Incubate supernatant and lysate with pNAG substrate collect->reaction lyse->reaction read Measure absorbance at 405 nm reaction->read calculate Calculate % degranulation and % inhibition read->calculate G cluster_membrane Cell Membrane cluster_cytosol Cytosol IgE IgE FcεRI FcεRI IgE->FcεRI PLC PLCγ Activation FcεRI->PLC Antigen Antigen Antigen->FcεRI Cross-linking IP3 IP3 Generation PLC->IP3 DAG DAG Generation PLC->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC PKC Activation DAG->PKC Ca_Influx Ca²⁺ Influx Ca_ER->Ca_Influx Granule_Fusion Granule Fusion Ca_Influx->Granule_Fusion PKC->Granule_Fusion Degranulation Degranulation (Mediator Release) Granule_Fusion->Degranulation Epinastine Epinastine HCl Epinastine->Ca_ER Inhibits Epinastine->Ca_Influx Inhibits

References

Application Note: High-Throughput Quantification of Epinastine Hydrochloride in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, specific, and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of epinastine hydrochloride in human plasma. The described protocol is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The method utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated according to international guidelines and demonstrates excellent linearity, accuracy, precision, and stability.

Introduction

Epinastine is a second-generation antihistamine and a selective H1 receptor antagonist used in the treatment of various allergic conditions.[1] Accurate and reliable quantification of epinastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies to ensure optimal dosing and therapeutic efficacy. This application note presents a detailed protocol for the determination of epinastine in human plasma using UPLC-MS/MS, a technique renowned for its high sensitivity and specificity. The method described herein offers a significant improvement in sensitivity compared to previously reported methods, with a lower limit of quantitation (LLOQ) of 0.02 ng/mL.[1]

Experimental

Materials and Reagents
  • This compound (Reference Standard)

  • Bambuterol hydrochloride (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (with anticoagulant)

Equipment
  • UPLC System (e.g., Shimadzu Nexera X2 Series)[1]

  • Triple Quadrupole Mass Spectrometer (e.g., Shimadzu-8040)[1]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and bambuterol hydrochloride (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the epinastine stock solution with methanol:water (1:1, v/v) to create working standard solutions at various concentrations.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 0.02 to 100 ng/mL and QC samples at low, medium, and high concentrations.[1]

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of epinastine and the internal standard from plasma samples.

  • To 100 µL of plasma sample (CC, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 100 ng/mL bambuterol in methanol).

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

G Plasma Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard plasma->add_is add_methanol Add 300 µL Methanol add_is->add_methanol vortex Vortex for 1 min add_methanol->vortex centrifuge Centrifuge at 13,000 rpm for 10 min vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Caption: Plasma sample preparation workflow using protein precipitation.

UPLC-MS/MS Analysis Protocol

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column (e.g., Nova-Pak C18, 150 × 3.9 mm, 4 µm).[1]

    • Mobile Phase: A gradient of 20 mM phosphate buffer (pH 5.6) and methanol/acetonitrile mixture.[1]

    • Flow Rate: 0.8 mL/min.[1]

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Epinastine: m/z 249.8 → 193.1[1]

      • Bambuterol (IS): m/z 367.9 → 294.2[1]

G UPLC-MS/MS Analysis Workflow cluster_uplc UPLC System cluster_ms Mass Spectrometer autosampler Autosampler (Injection) pump Pump (Mobile Phase Delivery) autosampler->pump column C18 Column (Separation) pump->column esi_source ESI Source (Ionization) column->esi_source Eluent quad1 Quadrupole 1 (Precursor Ion Selection) esi_source->quad1 quad2 Quadrupole 2 (Collision Cell) quad1->quad2 quad3 Quadrupole 3 (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_system Data Acquisition and Processing detector->data_system Signal

Caption: Schematic of the UPLC-MS/MS system for epinastine analysis.

Results and Discussion

Method Validation

The developed UPLC-MS/MS method was validated in accordance with the FDA guidelines for bioanalytical method validation.

The calibration curve for epinastine in human plasma was linear over the concentration range of 0.02 ng/mL to 100 ng/mL.[1] The correlation coefficient (r²) was consistently greater than 0.99. The lower limit of quantitation (LLOQ) was established at 0.02 ng/mL, demonstrating the high sensitivity of the method.[1]

ParameterValue
Linearity Range0.02 - 100 ng/mL[1]
Correlation Coefficient (r²)> 0.99[1][2][3]
Lower Limit of Quantitation (LLOQ)0.02 ng/mL[1]
Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method for Epinastine.

The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three different concentration levels. The precision (relative standard deviation, RSD) was within ±15%, and the accuracy (relative error, RE) was within ±15% for all QC levels, which is within the acceptable limits of international guidelines.[1]

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low QC< 15%< 15%± 15%± 15%
Medium QC< 15%< 15%± 15%± 15%
High QC< 15%< 15%± 15%± 15%
Table 2: Summary of Accuracy and Precision Data for Epinastine Quantification.

Epinastine was found to be stable in human plasma under various storage and handling conditions. The stability was assessed through freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C. The results indicated that epinastine is stable for at least 24 hours at 15°C post-preparation and for at least 4 weeks in stock solution at -20°C.[1]

Stability TestConditionStability (% of Nominal)
Post-preparative24 h at 15°C99.33 - 102.09%[1]
Stock Solution4 weeks at -20°C100.14 ± 2.06%[1]
Table 3: Stability of Epinastine in Plasma and Stock Solution.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making it an ideal tool for pharmacokinetic and clinical studies. The method has been thoroughly validated and meets the stringent requirements for bioanalytical assays.

References

Application Notes and Protocols for Epinastine Hydrochloride Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Epinastine hydrochloride in murine models of allergic inflammation, particularly allergic conjunctivitis. Detailed protocols for administration and relevant quantitative data are presented to facilitate experimental design and execution.

Mechanism of Action

This compound is a second-generation antihistamine with a dual mechanism of action, making it a potent agent for the management of allergic conditions.[1][2] It functions as both a histamine H1 receptor antagonist and a mast cell stabilizer.[1][2] By competitively inhibiting the binding of histamine to H1 receptors, it prevents the downstream signaling cascade that leads to the classic symptoms of allergy, such as itching and vasodilation.[3] Additionally, Epinastine stabilizes mast cells, preventing their degranulation and the release of histamine and other pro-inflammatory mediators.[1][2] This mast cell stabilization is thought to occur through the modulation of delayed chloride channels in the cell membrane.[1] Epinastine does not readily cross the blood-brain barrier, thus minimizing sedative effects.[2]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in murine models. Note: Comprehensive pharmacokinetic data for Epinastine in mice is limited in publicly available literature; the data presented is compiled from various studies and may not represent a complete pharmacokinetic profile.

Parameter Mouse Strain Dosage Administration Route Value Source
Topical Dose C57BL60.05% solutionOcularTwice daily application[2]
Oral Dose BALB/c0.3 mg/kgOralDaily for 21 days[4]
Dietary Dose N/AUp to 40 mg/kgOral (dietary)18-month study
In vitro effective concentration BALB/c (dendritic cells)25 ng/mLIn vitroInhibition of cytokine production

Experimental Protocols

Induction of Allergic Conjunctivitis in Mice

This protocol describes a common method for inducing an allergic conjunctivitis model in mice, which can then be used to evaluate the efficacy of this compound.

Materials:

  • Allergen (e.g., Ovalbumin (OVA), Ragweed pollen)

  • Aluminum hydroxide (Alum) as an adjuvant

  • Phosphate-buffered saline (PBS)

  • This compound solution

  • Control vehicle (e.g., sterile saline)

  • Micropipettes

  • Animal restraining device

Procedure:

  • Sensitization:

    • Prepare a solution of the chosen allergen (e.g., 10 µg OVA) and Alum (e.g., 1 mg) in sterile PBS.

    • Administer an intraperitoneal (IP) injection of the allergen-adjuvant mixture to each mouse.

    • Repeat the sensitization protocol after a specific interval, for example, on day 14.

  • Allergen Challenge:

    • After the sensitization period (e.g., on day 21), challenge the mice by topically administering a solution of the allergen in PBS (e.g., 1 mg/mL OVA) to the ocular surface of one or both eyes.

  • Treatment Administration:

    • Administer this compound or the vehicle control at a predetermined time before or after the allergen challenge, depending on the study design (prophylactic or therapeutic). Administration can be topical (ocular), oral (gavage), or intraperitoneal.

  • Evaluation of Allergic Response:

    • At various time points after the challenge, evaluate the clinical signs of allergic conjunctivitis. This can include scoring for eyelid edema, conjunctival redness (hyperemia), and discharge.

    • Further analysis can include the collection of tears for histamine or cytokine analysis, and histological examination of the conjunctiva for inflammatory cell infiltration (e.g., eosinophils).

Administration Routes for this compound in Mice

a) Topical Ocular Administration

Materials:

  • This compound ophthalmic solution (e.g., 0.05%)

  • Micropipette with sterile tips

  • Animal restraining device

Procedure:

  • Gently restrain the mouse to immobilize its head.

  • Using a micropipette, carefully instill a small volume (e.g., 5 µL) of the this compound solution onto the conjunctival sac of the eye.

  • Ensure the solution is properly delivered to the eye and not immediately blinked out.

  • Administer the solution to the contralateral eye if required by the experimental design.

  • Return the animal to its cage and monitor for any immediate adverse reactions.

b) Oral Administration (Gavage)

Materials:

  • This compound solution prepared in a suitable vehicle (e.g., water, 0.5% methylcellulose)

  • Oral gavage needle (flexible or rigid, appropriate size for mice)

  • Syringe

  • Animal restraining device

Procedure:

  • Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle to be inserted.

  • Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.

  • Advance the needle along the esophagus into the stomach. Do not force the needle if resistance is met.

  • Once the needle is in the correct position, slowly administer the this compound solution.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress or injury.

c) Intraperitoneal (IP) Injection

Materials:

  • Sterile this compound solution

  • Sterile syringe and needle (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

  • Animal restraining device

Procedure:

  • Restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure no blood or fluid is drawn, confirming the needle is not in a blood vessel or organ.

  • Slowly inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse effects.

Mandatory Visualizations

Signaling Pathways

Epinastine_Mechanism_of_Action cluster_0 Histamine H1 Receptor Antagonism cluster_1 Mast Cell Stabilization Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Symptoms Allergic Symptoms (Itching, Vasodilation) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms Epinastine_H1 Epinastine HCl Epinastine_H1->H1R Blocks Allergen_IgE Allergen + IgE Mast_Cell Mast Cell Allergen_IgE->Mast_Cell Activates Ca_Influx Ca²⁺ Influx Mast_Cell->Ca_Influx Triggers Degranulation Degranulation Ca_Influx->Degranulation Induces Mediator_Release Release of Histamine & other inflammatory mediators Degranulation->Mediator_Release Epinastine_MC Epinastine HCl Epinastine_MC->Ca_Influx Inhibits

Caption: Dual mechanism of action of this compound.

Experimental Workflow

Allergic_Conjunctivitis_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Evaluation Phase Sensitization1 Day 0: IP Injection (Allergen + Adjuvant) Sensitization2 Day 14: Booster IP Injection (Allergen + Adjuvant) Challenge Day 21: Topical Allergen Challenge (e.g., Ocular Instillation) Sensitization2->Challenge 7 days post-boost Treatment Epinastine HCl Administration (Topical, Oral, or IP) Challenge->Treatment Pre- or Post-Challenge Clinical_Scoring Clinical Scoring (Redness, Swelling) Treatment->Clinical_Scoring Sample_Collection Sample Collection (Tears, Tissues) Clinical_Scoring->Sample_Collection Analysis Histological & Biomarker Analysis (e.g., Eosinophil count, Cytokines) Sample_Collection->Analysis

Caption: Experimental workflow for evaluating Epinastine HCl in a murine model.

References

Revolutionizing Allergic Conjunctivitis Treatment: Application Notes for Epinastine Hydrochloride Releasing Contact Lenses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic conjunctivitis is a prevalent ocular inflammatory condition characterized by itching, redness, and swelling, significantly impacting the quality of life for millions. Traditional treatment with eye drops is often hampered by low bioavailability and poor patient compliance. The development of drug-eluting contact lenses offers a promising alternative, providing sustained and targeted delivery of therapeutic agents. This document provides detailed application notes and protocols for the development and evaluation of contact lenses designed to release Epinastine hydrochloride, a potent H1 receptor antagonist and mast cell stabilizer.[1][2] These lenses aim to enhance therapeutic efficacy, improve patient comfort, and offer a novel approach to managing ocular allergies.

Mechanism of Action: this compound

This compound exerts its anti-allergic effects through a dual mechanism of action.[3][4][5] Firstly, it acts as a selective antagonist of the histamine H1 receptor on conjunctival epithelial and nerve cells, blocking the primary pathway that leads to itching and vasodilation. Secondly, it stabilizes mast cells, inhibiting their degranulation and the subsequent release of histamine and other pro-inflammatory mediators.[1][3][4] This multifaceted approach not only alleviates acute symptoms but also helps to suppress the underlying allergic cascade.

Epinastine_Mechanism cluster_0 Allergen Exposure cluster_1 Mast Cell Activation cluster_2 H1 Receptor Activation & Symptoms cluster_3 This compound Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine & Other Inflammatory Mediators MastCell->Histamine Degranulation H1Receptor H1 Receptor (on nerve and blood vessel cells) Histamine->H1Receptor Binding Symptoms Itching, Redness, Swelling H1Receptor->Symptoms Activation Epinastine Epinastine HCl Epinastine->MastCell Stabilizes Epinastine->H1Receptor Blocks

Epinastine HCl's dual-action mechanism.

Data Presentation

Table 1: Monomeric Composition of Hydrogel Contact Lenses with Varying Ionicities
Lens TypeAnionic Monomer (%)Cationic Monomer (%)Non-ionic Monomers (%)
Anionic 5.00.095.0
Cationic 0.05.095.0
Bi-ionic 2.52.595.0
Non-ionic 0.00.0100.0
Table 2: In Vitro this compound Release from Different Lens Types
Lens TypeCumulative Release at 12h (µ g/lens )Cumulative Release at 60h (µ g/lens )
Anionic 211.60 ± 7.70305.80 ± 3.84
Cationic 26.81 ± 0.3926.81 ± 0.39
Bi-ionic 68.42 ± 3.6169.23 ± 3.84
Non-ionic 13.40 ± 0.5124.24 ± 0.58

Data presented as mean ± standard deviation (n=3).

Table 3: In Vivo Efficacy in a Guinea Pig Model of Allergic Conjunctivitis
Treatment GroupOcular Itching Score (at 30 min post-challenge)Conjunctival Redness Score (at 30 min post-challenge)
Control (No Treatment) 2.8 ± 0.42.5 ± 0.5
Placebo Lens 2.7 ± 0.52.4 ± 0.6
Epinastine Eye Drops 1.2 ± 0.31.1 ± 0.4
Epinastine-Releasing Lens 0.5 ± 0.20.6 ± 0.3

Scores are on a 0-3 scale, where 0 is no symptom and 3 is severe. Data presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Fabrication of this compound-Releasing Contact Lenses

This protocol details the fabrication of hydrogel contact lenses with varying ionicities and their subsequent loading with this compound via the soaking method.

Fabrication_Workflow Monomer 1. Monomer Mixture Preparation Polymerization 2. UV Polymerization in Molds Monomer->Polymerization Hydration 3. Hydration & Equilibration in PBS Polymerization->Hydration DrugLoading 4. Soaking in Epinastine HCl Solution Hydration->DrugLoading Sterilization 5. Sterilization DrugLoading->Sterilization FinalProduct Epinastine-Releasing Contact Lens Sterilization->FinalProduct

Contact lens fabrication workflow.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA)

  • Anionic monomer (e.g., methacrylic acid)

  • Cationic monomer (e.g., N,N-dimethylaminoethyl methacrylate)

  • Cross-linker (e.g., ethylene glycol dimethacrylate, EGDMA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound powder

  • Contact lens molds

  • UV curing chamber

Procedure:

  • Monomer Mixture Preparation:

    • Prepare four different monomer mixtures according to the compositions in Table 1.

    • For each mixture, combine the respective monomers, 1% (w/w) EGDMA as a cross-linker, and 0.5% (w/w) photoinitiator.

    • Mix thoroughly until a homogenous solution is obtained.

  • Polymerization:

    • Pipette the monomer mixtures into the female half of the contact lens molds.

    • Carefully place the male half of the mold on top, ensuring no air bubbles are trapped.

    • Expose the molds to UV radiation (365 nm) in a curing chamber for 20 minutes to induce polymerization.

  • Hydration and Equilibration:

    • Carefully demold the polymerized lenses.

    • Immerse the lenses in PBS (pH 7.4) for at least 24 hours to allow for complete hydration and removal of any unreacted monomers.

  • Drug Loading (Soaking Method):

    • Prepare a 0.05% (w/v) solution of this compound in PBS.

    • Immerse the hydrated lenses in the this compound solution for 24 hours at room temperature with gentle agitation.

  • Sterilization:

    • Package the drug-loaded lenses in vials containing fresh, sterile PBS.

    • Sterilize by autoclaving at 121°C for 20 minutes.

Protocol 2: In Vitro Drug Release Study

This protocol describes the methodology to quantify the release of this compound from the contact lenses into a simulated tear fluid.

Materials:

  • Epinastine-releasing contact lenses

  • Simulated tear fluid (STF) at pH 7.4

  • Vials or a multi-well plate

  • Orbital shaker or incubator with shaking capabilities

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Place each drug-loaded contact lens into a vial containing 2 mL of STF.

  • Incubate the vials at 37°C with continuous gentle shaking (e.g., 50 rpm).

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 60 hours), withdraw a 100 µL aliquot of the release medium.

  • Replenish the withdrawn volume with 100 µL of fresh, pre-warmed STF to maintain sink conditions.

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Epinastine Quantification

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 4.5) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 240 nm

  • Column Temperature: 25°C

Procedure:

  • Prepare a series of standard solutions of this compound in STF (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the standard solutions to generate a calibration curve.

  • Inject the samples collected from the in vitro release study.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 4: In Vivo Efficacy Evaluation in a Guinea Pig Model of Allergic Conjunctivitis

This protocol outlines the procedure for inducing allergic conjunctivitis in guinea pigs and evaluating the efficacy of the Epinastine-releasing contact lenses.

InVivo_Workflow Sensitization 1. Sensitization with Allergen Treatment 2. Application of Contact Lens or Eye Drops Sensitization->Treatment Challenge 3. Allergen Challenge Treatment->Challenge Evaluation 4. Clinical Scoring of Allergic Symptoms Challenge->Evaluation Analysis 5. Statistical Analysis Evaluation->Analysis

In vivo efficacy evaluation workflow.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Ovalbumin (allergen)

  • Aluminum hydroxide (adjuvant)

  • Epinastine-releasing contact lenses

  • Placebo contact lenses (without drug)

  • 0.05% this compound eye drops

  • Slit-lamp biomicroscope

Procedure:

  • Sensitization:

    • Sensitize the guinea pigs by intraperitoneal injection of 100 µg of ovalbumin and 10 mg of aluminum hydroxide in 1 mL of saline.

    • Repeat the sensitization on day 7.

    • Allow a 14-day period for the development of an allergic response.

  • Treatment Application:

    • Divide the sensitized animals into four groups (n=6 per group): Control (no treatment), Placebo Lens, Epinastine Eye Drops, and Epinastine-Releasing Lens.

    • For the lens groups, carefully insert the respective contact lens into the right eye of each animal.

    • For the eye drop group, instill one drop (50 µL) of the Epinastine solution into the right eye.

  • Allergen Challenge:

    • Two hours after treatment application, challenge the right eye of each animal with a topical instillation of 50 µL of ovalbumin solution (10 mg/mL in saline).

  • Clinical Evaluation:

    • At 30 minutes post-challenge, evaluate and score the clinical signs of allergic conjunctivitis (itching, redness, chemosis, and discharge) using a standardized scoring system (0-3 scale for each parameter) under a slit-lamp biomicroscope.

Protocol 5: Cytotoxicity Assay (ISO 10993-5)

This protocol describes an in vitro cytotoxicity test to assess the biocompatibility of the Epinastine-releasing contact lenses.

Materials:

  • L-929 mouse fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

  • Epinastine-releasing contact lenses

  • Positive control (e.g., organotin-stabilized PVC)

  • Negative control (e.g., high-density polyethylene)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Spectrophotometer

Procedure:

  • Extract Preparation:

    • Incubate the Epinastine-releasing contact lens, positive control, and negative control materials in DMEM at 37°C for 24 hours to prepare extracts.

  • Cell Culture and Exposure:

    • Seed L-929 cells in a 96-well plate and incubate until they form a sub-confluent monolayer.

    • Replace the culture medium with the prepared extracts (test, positive, and negative controls).

    • Incubate the cells with the extracts for 24 hours at 37°C.

  • MTT Assay:

    • After incubation, remove the extracts and add MTT solution to each well.

    • Incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance at 570 nm using a spectrophotometer.

    • Calculate cell viability as a percentage relative to the negative control.

    • A reduction in cell viability of more than 30% is considered a cytotoxic effect.

Conclusion

The development of this compound-releasing contact lenses represents a significant advancement in the management of allergic conjunctivitis. The protocols outlined in these application notes provide a comprehensive framework for the fabrication, in vitro characterization, and in vivo evaluation of these novel drug delivery systems. The use of anionic monomers in the hydrogel matrix has been shown to enhance drug loading and prolong release, leading to improved therapeutic efficacy compared to conventional eye drops.[6] Further optimization of drug loading and release kinetics, along with extensive clinical trials, will be crucial in translating this promising technology into a viable treatment option for patients.

References

Epinastine Hydrochloride: A Tool for In Vitro Eosinophil Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Epinastine hydrochloride is a second-generation antihistamine with a multifaceted pharmacological profile that extends beyond its H1 receptor antagonist activity. It has demonstrated efficacy in managing allergic conditions, in part by modulating the activity of key inflammatory cells, including eosinophils. Eosinophils are crucial effector cells in allergic inflammation, contributing to tissue damage and the perpetuation of the inflammatory cascade through the release of cytotoxic granule proteins, reactive oxygen species, and pro-inflammatory mediators. Understanding the mechanisms by which compounds like this compound regulate eosinophil activation is vital for the development of novel anti-allergic and anti-inflammatory therapeutics.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study eosinophil activation in vitro. The methodologies described herein cover key aspects of eosinophil function, including survival, chemotaxis, and degranulation, providing a framework for investigating the direct and indirect effects of epinastine on these processes.

Mechanism of Action of Epinastine on Eosinophils

This compound exerts its influence on eosinophils through a combination of direct and indirect mechanisms:

  • Inhibition of Eosinophil Chemotaxis: Epinastine has been shown to inhibit the chemotactic movement of eosinophils.[1] Specifically, it can reduce eosinophil chemotaxis toward the potent eosinophil chemoattractant eotaxin, particularly when the eosinophils have been primed with interleukin-5 (IL-5).[1] This suggests an interference with the signaling pathways that govern directed cell migration.

  • Modulation of Adhesion Molecule Expression: The process of eosinophil migration to inflammatory sites is dependent on the expression of adhesion molecules. Epinastine has been observed to inhibit the expression of CD11b, an adhesion molecule involved in eosinophil chemotaxis.[1]

  • Indirect Suppression of Eosinophil Survival: Epinastine can indirectly impact eosinophil survival by acting on other cell types. Studies have shown that epinastine suppresses the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) from nasal epithelial cells.[2][3] Since GM-CSF is a critical survival factor for eosinophils, this reduction in its availability leads to decreased eosinophil viability at the site of inflammation.

  • Histamine Receptor Antagonism: Epinastine is a potent antagonist of histamine H1, H2, and H4 receptors. The H4 receptor, in particular, is expressed on eosinophils and is implicated in their activation and migration. By blocking these receptors, epinastine can interfere with histamine-mediated eosinophil responses.

  • Inhibition of Mediator Release: Epinastine has been reported to inhibit the release of IL-8, a chemokine for eosinophils, from eosinophils themselves, suggesting a potential autocrine/paracrine regulatory role.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on various aspects of eosinophil function and related cellular responses.

ParameterCell TypeStimulusEpinastine ConcentrationEffect
Eosinophil Survival Human EosinophilsConditioned Media>25 ng/mLSignificant decrease in survival (indirect)
GM-CSF Production Nasal Epithelial CellsTNF-α>25 ng/mLReduced GM-CSF production
Eosinophil Chemotaxis Human Eosinophils (IL-5 primed)EotaxinNot specifiedReduced chemotaxis
CD11b Expression Human Peripheral Blood (IL-5 primed)Not specifiedNot specifiedInhibited expression
Histamine H2 Receptor Recombinant CHO-K1 cellsHistamineIC50 = 78 µMInhibition of cAMP accumulation
Histamine H4 Receptor Recombinant CHO-K1 cellsHistamineIC50 = 0.9 nMInhibition of intracellular calcium increase

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to study the effects of this compound on eosinophil activation.

Protocol 1: Isolation of Human Eosinophils from Peripheral Blood

Objective: To obtain a highly purified population of eosinophils from human peripheral blood for use in in vitro assays. This protocol is based on negative immunomagnetic selection.

Materials:

  • Whole blood collected in EDTA-containing tubes

  • Dextran solution (6%)

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Eosinophil Isolation Kit (negative selection, e.g., from Miltenyi Biotec or STEMCELL Technologies)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Erythrocyte Sedimentation: Mix whole blood with 6% dextran solution at a 5:1 ratio (blood:dextran). Allow erythrocytes to sediment at room temperature for 45-60 minutes.

  • Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.

  • Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto Ficoll-Paque PLUS. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Granulocyte Collection: After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells). Carefully collect the granulocyte layer (containing eosinophils and neutrophils).

  • Erythrocyte Lysis (if necessary): If the granulocyte pellet is heavily contaminated with red blood cells, perform a brief hypotonic lysis.

  • Immunomagnetic Negative Selection:

    • Wash the granulocytes with HBSS.

    • Resuspend the cells in the buffer provided with the eosinophil isolation kit.

    • Add the cocktail of biotin-conjugated antibodies against markers for other leukocytes (e.g., CD3, CD14, CD16, CD19, CD56). Incubate on ice.

    • Add anti-biotin magnetic microbeads and incubate on ice.

    • Place the cell suspension in a magnetic separation column.

    • Collect the flow-through, which contains the untouched, purified eosinophils.

  • Cell Counting and Viability: Wash the purified eosinophils with RPMI-1640. Perform a cell count and assess viability using the trypan blue exclusion method. Purity can be assessed by Wright-Giemsa staining of a cytospin preparation. A purity of >98% is typically achievable.

Protocol 2: Eosinophil Survival Assay (Indirect Effect of Epinastine)

Objective: To assess the indirect effect of epinastine on eosinophil survival by treating nasal epithelial cells with the compound and then culturing eosinophils in the resulting conditioned medium.

Materials:

  • Primary human nasal epithelial cells (NECs)

  • NEC culture medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Purified human eosinophils (from Protocol 1)

  • RPMI-1640 with 10% FBS

  • Trypan blue solution

  • 96-well culture plates

Procedure:

  • Preparation of Conditioned Media (CM):

    • Culture NECs to confluence in 24-well plates.

    • Stimulate the NECs with 25 ng/mL TNF-α in the presence of varying concentrations of this compound (e.g., 10, 25, 50 ng/mL) or vehicle control for 24 hours.

    • Collect the culture supernatants (conditioned media) and centrifuge to remove any cellular debris. Store at -80°C until use.

  • Eosinophil Culture:

    • Resuspend purified eosinophils in RPMI-1640 with 10% FBS at a concentration of 1 x 10^5 cells/mL.

    • In a 96-well plate, mix the eosinophil suspension with the prepared conditioned media at a 1:1 ratio.

    • Include controls: eosinophils in fresh medium, eosinophils in CM from unstimulated NECs, and eosinophils in CM from TNF-α stimulated NECs without epinastine.

  • Assessment of Survival:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

    • At the end of the incubation, gently resuspend the cells and mix an aliquot with trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Calculate the percentage of viable eosinophils for each condition.

Protocol 3: Eosinophil Chemotaxis Assay

Objective: To evaluate the direct effect of this compound on eosinophil chemotaxis towards a specific chemoattractant like eotaxin. A modified Boyden chamber assay is described.

Materials:

  • Purified human eosinophils (from Protocol 1)

  • RPMI-1640 with 1% Bovine Serum Albumin (BSA)

  • Recombinant human eotaxin-1 (CCL11)

  • Recombinant human IL-5

  • This compound

  • Modified Boyden chambers (or transwell inserts with 5 µm pore size)

  • Fluorescent dye (e.g., Calcein-AM) or materials for cell staining (e.g., Diff-Quik)

Procedure:

  • Eosinophil Priming and Treatment:

    • Resuspend purified eosinophils in RPMI-1640 with 1% BSA at 1 x 10^6 cells/mL.

    • Prime the eosinophils with 10 ng/mL IL-5 for 30 minutes at 37°C.

    • Pre-incubate the primed eosinophils with various concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle control for 30 minutes at 37°C.

  • Chemotaxis Assay Setup:

    • Add RPMI-1640 with 1% BSA containing 100 ng/mL eotaxin-1 to the lower wells of the Boyden chamber.

    • Use medium alone as a negative control (to assess chemokinesis).

    • Place the micropore membrane (or transwell insert) over the lower wells.

    • Add the epinastine-treated or control eosinophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.

  • Quantification of Migration:

    • After incubation, remove the inserts.

    • Scrape off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Alternatively, if using fluorescently labeled cells, lyse the migrated cells and measure the fluorescence in a plate reader.

  • Data Analysis: Express the results as the number of migrated cells or as a percentage of the positive control (eotaxin alone).

Protocol 4: Eosinophil Degranulation Assay (Eosinophil Peroxidase Release)

Objective: To determine the effect of this compound on eosinophil degranulation by measuring the release of eosinophil peroxidase (EPO).

Materials:

  • Purified human eosinophils (from Protocol 1)

  • HBSS with Ca2+ and Mg2+

  • Stimulant (e.g., serum-opsonized Sephadex beads, C5a, or eotaxin)

  • This compound

  • Triton X-100 (0.1%)

  • EPO substrate solution (e.g., o-phenylenediamine dihydrochloride [OPD] with H2O2 in citrate buffer)

  • Sulfuric acid (2M)

  • 96-well plates

Procedure:

  • Cell Treatment:

    • Resuspend purified eosinophils in HBSS at a concentration of 2 x 10^6 cells/mL.

    • In a 96-well plate, pre-incubate the eosinophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Stimulation:

    • Add the degranulation stimulus to the wells.

    • Include a negative control (unstimulated cells) and a positive control (stimulant alone).

    • To determine the total EPO content, lyse an equivalent number of cells with 0.1% Triton X-100.

    • Incubate the plate at 37°C for 1-4 hours.

  • EPO Activity Measurement:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully transfer the supernatants to a new 96-well plate.

    • Add the EPO substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 2M sulfuric acid.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of EPO release for each condition relative to the total EPO content in the lysed cells.

Visualization of Pathways and Workflows

Signaling Pathways in Eosinophil Chemotaxis

The following diagram illustrates the general signaling pathways initiated by eotaxin binding to the CCR3 receptor on eosinophils. Epinastine may exert its inhibitory effects by modulating one or more components of these pathways.

Eosinophil_Chemotaxis_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Eotaxin Eotaxin CCR3 CCR3 Eotaxin->CCR3 Binds G_protein Gαi/βγ CCR3->G_protein Activates PI3K PI3K G_protein->PI3K p38_MAPK p38 MAPK G_protein->p38_MAPK ERK ERK G_protein->ERK PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Actin_Polymerization Actin Polymerization & Shape Change Akt->Actin_Polymerization p38_MAPK->Actin_Polymerization ERK->Actin_Polymerization Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis

Caption: Eotaxin-CCR3 signaling pathway in eosinophil chemotaxis.

Experimental Workflow for Eosinophil Chemotaxis Assay

The following diagram outlines the key steps in the eosinophil chemotaxis assay to evaluate the effect of epinastine.

Chemotaxis_Workflow Isolate_Eos 1. Isolate Eosinophils (Peripheral Blood) Prime_Eos 2. Prime with IL-5 Isolate_Eos->Prime_Eos Treat_Eos 3. Pre-treat with Epinastine or Vehicle Prime_Eos->Treat_Eos Add_Eos 5. Add Eosinophils to Upper Chamber Treat_Eos->Add_Eos Setup_Assay 4. Add Eotaxin to Lower Chamber Setup_Assay->Add_Eos Incubate 6. Incubate (37°C) Add_Eos->Incubate Quantify 7. Quantify Migrated Cells Incubate->Quantify Analyze 8. Analyze Data Quantify->Analyze

Caption: Workflow for the in vitro eosinophil chemotaxis assay.

Logical Relationship of Epinastine's Indirect Effect on Eosinophil Survival

This diagram illustrates the indirect mechanism by which epinastine reduces eosinophil survival.

Indirect_Survival_Effect Epinastine Epinastine NECs Nasal Epithelial Cells Epinastine->NECs Acts on GMCSF GM-CSF Production NECs->GMCSF Reduces Eosinophil Eosinophil GMCSF->Eosinophil Promotes survival of Survival Survival Eosinophil->Survival

Caption: Epinastine's indirect effect on eosinophil survival.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the complex mechanisms of eosinophil activation in vitro. Its ability to modulate key eosinophil functions, both directly and indirectly, provides researchers with a means to explore the signaling pathways and cellular interactions that drive allergic inflammation. The protocols and information provided in these application notes offer a solid foundation for designing and executing experiments to further elucidate the anti-inflammatory properties of epinastine and to identify novel therapeutic targets for eosinophil-mediated diseases.

References

Troubleshooting & Optimization

Epinastine Hydrochloride Aqueous Solubility: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of epinastine hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is generally considered freely soluble in water.[1] Its solubility in phosphate-buffered saline (PBS) at a pH of 7.2 is approximately 10 mg/mL.[2]

Q2: I'm observing incomplete dissolution of this compound in my aqueous buffer. What could be the cause?

A2: Several factors can influence the dissolution of this compound. These include the pH of the solution, the specific buffer components, temperature, and the presence of any co-solvents. It is also possible that the concentration you are trying to achieve exceeds its solubility limit in your specific experimental conditions.

Q3: How does pH affect the solubility and stability of this compound?

A3: The pH of the aqueous solution is a critical factor. This compound exhibits good stability in neutral and alkaline conditions. Studies have shown it to be relatively stable at pH 7.0 and 10.0.[3] However, it shows moderate sensitivity to strongly acidic and strongly alkaline conditions.[3] The ophthalmic solution is typically formulated at a pH of approximately 7.[4]

Q4: Can I store aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[2] Prolonged storage can lead to degradation and a decrease in potency.

Q5: What is the solubility of this compound in organic solvents?

A5: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at approximately 30 mg/mL.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound in aqueous solutions.

Problem: this compound is not dissolving completely in my aqueous buffer.

Initial Checks:

  • Verify Concentration: Double-check your calculations to ensure the target concentration does not exceed the known solubility limits (approx. 10 mg/mL in PBS, pH 7.2).

  • Assess pH: Measure the pH of your final solution. Deviations from a neutral pH could negatively impact solubility.

  • Visual Inspection: Examine the undissolved material. Is it the original powdered compound, or has a precipitate formed?

Troubleshooting Steps:

  • Sonication: Use a bath sonicator to aid in the dissolution process. The mechanical energy can help break up powder aggregates.

  • Gentle Heating: Gently warm the solution (e.g., to 37°C) while stirring. Be cautious, as excessive heat can lead to degradation.

  • pH Adjustment: If the pH of your solution is acidic, consider adjusting it towards neutral (pH 7.0) using a suitable base (e.g., dilute NaOH).

  • Co-solvents: If your experimental protocol allows, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol (up to 30 mg/mL) and then diluting it into your aqueous buffer.[2] Ensure the final concentration of the organic solvent is compatible with your assay.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
WaterFreely Soluble[1]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[2]
Ethanol~30 mg/mL[2]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]

Table 2: Stability of this compound at Different pH Values

pHStabilityReference
1.0Moderately Sensitive[3]
3.0Moderately Stable[3]
7.0Stable[3]
10.0Stable[3]
13.0Moderately Sensitive[3]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Solution in PBS (pH 7.2)
  • Materials:

    • This compound powder

    • Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile conical tube or vial

    • Vortex mixer

    • Bath sonicator (optional)

    • pH meter

  • Procedure:

    • Weigh the desired amount of this compound powder. For a 10 mL solution, weigh 10 mg.

    • Transfer the powder to the sterile conical tube.

    • Add a small volume of PBS (e.g., 2-3 mL) to the tube.

    • Vortex the mixture for 1-2 minutes to wet the powder.

    • Gradually add the remaining volume of PBS to reach the final desired volume.

    • Vortex the solution for another 2-3 minutes.

    • If complete dissolution is not observed, place the tube in a bath sonicator for 5-10 minutes.

    • Verify the pH of the final solution using a calibrated pH meter and adjust if necessary.

    • Use the solution fresh. Do not store for more than 24 hours.[2]

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tube or vial

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder. For a 1 mL stock solution at 30 mg/mL, weigh 30 mg.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO (in this case, 1 mL).

    • Vortex the mixture until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Store the stock solution at -20°C for long-term storage. Before use, thaw and dilute to the final desired concentration in your aqueous buffer. Ensure the final DMSO concentration is compatible with your experiment.

Visualizations

G cluster_0 Factors Affecting Epinastine HCl Solubility pH pH of Solution Solubility Epinastine HCl Aqueous Solubility pH->Solubility Buffer Buffer Composition Buffer->Solubility Temp Temperature Temp->Solubility CoSolvent Presence of Co-solvents CoSolvent->Solubility

Caption: Key factors influencing the aqueous solubility of this compound.

G Start Start: Incomplete Dissolution CheckConc Verify Concentration (≤ 10 mg/mL in PBS) Start->CheckConc CheckpH Check pH (Target ~7.0) CheckConc->CheckpH Concentration OK Failure Consult Further/ Re-evaluate Experiment CheckConc->Failure Concentration too high Sonication Apply Sonication CheckpH->Sonication pH OK AdjustpH Adjust pH to Neutral CheckpH->AdjustpH pH not optimal Heating Gentle Heating (e.g., 37°C) Sonication->Heating Success Complete Dissolution Sonication->Success Dissolved UseCoSolvent Prepare Stock in Organic Solvent (e.g., DMSO) Heating->UseCoSolvent Heating->Success Dissolved AdjustpH->Sonication AdjustpH->Success Dissolved UseCoSolvent->Success UseCoSolvent->Failure Not an option

Caption: Troubleshooting workflow for this compound solubility issues.

References

Optimizing Epinastine hydrochloride concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Epinastine hydrochloride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound has a multi-faceted mechanism of action that makes it effective in mitigating allergic responses.[1][2] Its primary actions include:

  • Histamine H1 Receptor Antagonism: It is a potent and selective antagonist of the H1 receptor, preventing histamine from binding and triggering allergic symptoms like itching.[1][2] It also shows some affinity for the H2 receptor.[1]

  • Mast Cell Stabilization: Epinastine stabilizes mast cells, inhibiting their degranulation and the subsequent release of histamine and other pro-inflammatory mediators.[1][2][3][4]

  • Inhibition of Inflammatory Mediator Release: It prevents the release of pro-inflammatory chemical mediators from blood vessels, which helps to halt the progression of the allergic response.[1][4]

Beyond its antihistaminic properties, this compound also exhibits anti-inflammatory effects by inhibiting the release of cytokines, leukotrienes, and prostaglandins from mast cells and basophils.[2]

Epinastine_Mechanism_of_Action cluster_0 Allergic Response Cascade cluster_1 Epinastine HCl Intervention Allergen Allergen Exposure MastCell Mast Cell Allergen->MastCell Activates Histamine Histamine Release MastCell->Histamine Mediators Pro-inflammatory Mediators Release MastCell->Mediators H1Receptor H1 Receptor Binding Histamine->H1Receptor Symptoms Allergic Symptoms (Itching, Redness) H1Receptor->Symptoms Inflammation Inflammation Mediators->Inflammation Epinastine Epinastine HCl Epinastine->MastCell Stabilizes Epinastine->H1Receptor Blocks Epinastine->Mediators Inhibits Release

Caption: Mechanism of action of this compound.

Q2: What are recommended starting concentrations for this compound in different in vitro assays?

The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay. Below is a summary of effective concentrations reported in various studies. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Cell TypeAssayEffective Concentration RangeReference
Human CD4+ T CellsCytokine Production (IL-5, IL-6, IL-13) Inhibition≥ 20.0 ng/mL[5]
Human CD4+ T CellsIFN-γ Production Restoration≥ 15.0 ng/mL[5][6]
Murine Bone Marrow-Derived Dendritic CellsCytokine Production (IL-6, TNF-α, IL-10) Inhibition≥ 25 ng/mL[7]
Murine Mast CellsAngiogenic Factor (KC, TNF, VEGF) Production Inhibition≥ 25 ng/mL[8]
Human Nasal Epithelial CellsGM-CSF Production Inhibition≥ 25 ng/mL[9]
Human BasophilsIgE-mediated LTC4 Production Inhibition> 0.1 nmol/L[10]
Human Skin Mast CellsHistamine Release InhibitionDose-dependent[10]
CHO-K1 Cells (Human H1 Receptor)Inhibition of Histamine Response (2.5 min preincubation)IC₅₀ = 38 nM[11]
CHO-K1 Cells (Human H1 Receptor)Inhibition of Histamine Response (simultaneous addition)IC₅₀ = 1.6 µM[11]
Guinea-Pig AirwaysInhibition of Noncholinergic Contraction0.1-100 µM[12]

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in water, DMSO, and ethanol.[13] For in vitro studies, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

Stock Solution Preparation Example:

  • Solvent: DMSO

  • Molecular Weight: 285.77 g/mol [13]

  • To make a 10 mM stock solution: Dissolve 2.86 mg of this compound in 1 mL of DMSO.

Always refer to the manufacturer's product data sheet for specific solubility information.[13] It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: Which signaling pathways are modulated by this compound?

This compound has been shown to interfere with IL-4-activated signaling in CD4+ T cells.[5] This includes the suppression of:

  • STAT6 Phosphorylation: Signal Transducer and Activator of Transcription 6 is a key component of the IL-4 signaling pathway.

  • NF-κB Activation: Nuclear Factor-kappa B is a critical transcription factor involved in inflammatory responses.[5]

By inhibiting these pathways, Epinastine can modulate the expression of various cytokines and influence the T-cell immune response.[5]

Troubleshooting Guide

Q1: I am observing unexpected cytotoxicity at my chosen this compound concentration. What should I do?

  • Perform a Cell Viability Assay: First, confirm the cytotoxicity with a standard assay like MTT or resazurin reduction. This will help you determine the cytotoxic concentration range for your specific cell line.

  • Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding non-toxic levels (typically <0.1%).

  • Lower the Concentration: If cytotoxicity is confirmed to be from the compound itself, reduce the concentration of this compound. Based on the literature, effective concentrations for many assays are in the ng/mL range, which are typically well below cytotoxic levels.[5][7][9]

  • Reduce Incubation Time: Consider reducing the duration of exposure of the cells to the compound.

Q2: My experiment is not showing the expected biological effect of this compound. What could be the reason?

  • Verify Concentration: Double-check your stock solution calculations and dilutions. An error in concentration is a common reason for a lack of effect.

  • Inadequate Pre-incubation: Some studies show that the apparent potency of Epinastine increases with pre-incubation time.[11] For receptor-binding studies, a pre-incubation of at least 2.5 minutes may be necessary to achieve maximum potency.[11]

  • Compound Stability: Epinastine is generally stable, but its stability can be affected by pH.[14] Ensure your culture medium pH is within the physiological range.

  • Cell Line and Receptor Expression: Confirm that your chosen cell line expresses the target receptors (e.g., Histamine H1 receptor) and is responsive to the stimuli you are using.

  • Assay Sensitivity: The assay you are using might not be sensitive enough to detect the changes induced by Epinastine. Consider using a more sensitive detection method or optimizing your current assay protocol.

Q3: I am seeing precipitation of this compound in my cell culture medium. How can I resolve this?

  • Check Solubility Limits: Do not exceed the solubility limit of this compound in your final culture medium. While it is soluble in water, high concentrations in complex biological media can sometimes lead to precipitation.

  • Serial Dilutions: When diluting your stock solution, perform serial dilutions in the culture medium and vortex or mix well between each dilution step.

  • Warm the Medium: Gently warming the medium to 37°C before adding the final dilution of Epinastine can sometimes help keep it in solution.[15]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight at 37°C and 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium from a concentrated stock. Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO) and a negative control (untreated cells).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[15]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.[15]

Protocol 2: Cytokine Release Measurement by ELISA

This protocol provides a framework for measuring the effect of this compound on cytokine release from immune cells.

  • Cell Culture and Stimulation: Culture your cells (e.g., CD4+ T cells at 1 x 10⁶ cells/mL) and pre-incubate them with various concentrations of this compound for 30 minutes.[5]

  • Stimulation: Add a stimulant to induce cytokine production (e.g., 10.0 ng/mL IL-4).[5]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).[5]

  • Supernatant Collection: Centrifuge the cell suspension and carefully collect the supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants to quantify the concentration of the cytokine of interest (e.g., IL-5, IL-6, IL-13) according to the manufacturer's instructions for the ELISA kit.

Experimental_Workflow start Start prep_cells Prepare & Seed Cells in 96-well plate start->prep_cells treat_cells Treat Cells with Epinastine HCl & Controls prep_cells->treat_cells prep_epinastine Prepare Epinastine HCl Serial Dilutions prep_epinastine->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Assay incubate->assay viability Cell Viability Assay (e.g., MTT) assay->viability Cytotoxicity? cytokine Cytokine Release Assay (e.g., ELISA) assay->cytokine Function? readout Data Acquisition (e.g., Plate Reader) viability->readout cytokine->readout analysis Data Analysis (Dose-Response Curve) readout->analysis end End analysis->end

Caption: General experimental workflow for in vitro studies.

References

Epinastine hydrochloride stability under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the stability of epinastine hydrochloride under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH levels?

This compound is a relatively stable compound, particularly at neutral and near-neutral pH.[1][2] However, it exhibits moderate sensitivity to strongly acidic and strongly alkaline conditions, especially at elevated temperatures.[1][2] Degradation is generally below 14% under various pH conditions when tested at 70°C.[1][2][3]

Q2: How does pH affect the photodegradation of this compound?

This compound's photostability is pH-dependent. It is relatively photostable at pH 7.0 and 10.0.[1][3] However, its photostability decreases at pH 3.0, where it is more susceptible to degradation upon exposure to UV/Vis light.[1][3][4] The photodegradation follows pseudo-first-order kinetics.[1][3]

Q3: What is the primary degradation pathway for this compound in alkaline conditions?

Under alkaline conditions and at high temperatures, the primary degradation pathway for epinastine involves the opening of the imidazole ring, leading to the formation of an amide group.[1][2][3]

Q4: Are there validated analytical methods to assess the stability of this compound?

Yes, several stability-indicating high-performance liquid chromatographic (HPLC) methods have been developed and validated for the determination of this compound in the presence of its degradation products.[2][3][5][6] These methods typically use a reverse-phase C18 column with UV detection.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent stability results at a specific pH. - Inaccurate buffer preparation.- Fluctuation in temperature during the experiment.- Contamination of the sample.- Verify the pH of the buffer solution using a calibrated pH meter.- Ensure precise temperature control throughout the stability study.- Use high-purity solvents and reagents; handle samples in a clean environment.
Poor separation of epinastine from its degradation products in HPLC. - Inappropriate mobile phase composition or pH.- Unsuitable column.- Improper flow rate.- Optimize the mobile phase by adjusting the organic-to-aqueous ratio and the pH.- Select a high-resolution reverse-phase C18 column.- Adjust the flow rate to improve peak resolution. A common flow rate is 1.0 ml/min.[5]
Unexpectedly high degradation in neutral solutions. - Presence of oxidative stress.- Exposure to light.- Ensure solutions are protected from light.- Consider degassing solvents to remove dissolved oxygen.
Difficulty in identifying degradation products. - Insufficient concentration of degradants for detection.- Lack of appropriate analytical techniques.- Concentrate the stressed samples to increase the level of degradation products.- Employ advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for structural elucidation.[1][2][3]

Quantitative Data Summary

Table 1: Degradation of this compound Under Different pH Conditions at 70°C

pH Condition Percentage Degradation (%) Half-life (t₀.₅) in hours Reference
1.00.1 M HCl< 1416.72[1][2]
3.0Buffer< 14-[1][2]
7.0Buffer< 1425.08[1][2]
10.0Buffer< 1425.08[1][2]
13.00.1 M NaOH< 1412.54[1][2]

Table 2: Photodegradation of this compound After UV/Vis Irradiation

pH Percentage Degradation (%) Half-life (t₀.₅) in hours Reference
3.0< 2055.72[4]
7.0< 2068.39[4]
10.0< 20107.5[4]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolytic Stability)

This protocol outlines a typical procedure for investigating the hydrolytic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Preparation of Stress Solutions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid.

    • Neutral Hydrolysis: Dilute the stock solution with purified water or a pH 7.0 buffer.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide.

  • Incubation:

    • Seal the prepared solutions in vials.

    • Place the vials in a thermostatically controlled water bath or oven at a specified temperature (e.g., 70°C).[2]

    • Withdraw samples at predetermined time intervals.

  • Sample Analysis:

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.[5][6]

    • Quantify the amount of undegraded this compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of an aqueous phase and an organic phase. For example, a mixture of an aqueous phase containing sodium pentanesulfonate monohydrate and potassium dihydrogen orthophosphate (pH adjusted to 4.5) and an organic phase of acetonitrile and methanol (4:1 v/v) in a 60:40 v/v ratio.[5]

  • Flow Rate: 1.0 ml/min.[5]

  • Detection Wavelength: 220 nm.[5]

  • Injection Volume: Typically 20 µL.

  • Data Analysis: Integrate the peak areas to determine the concentration of this compound and its degradation products.

Visualizations

Workflow for Epinastine HCl pH Stability Study cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare Epinastine HCl Stock Solution acid Acidic Condition (e.g., 0.1M HCl) stock->acid neutral Neutral Condition (e.g., pH 7.0 Buffer) stock->neutral alkaline Alkaline Condition (e.g., 0.1M NaOH) stock->alkaline incubate Incubate at Elevated Temperature (e.g., 70°C) acid->incubate neutral->incubate alkaline->incubate sampling Sample at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Degradation Kinetics) hplc->data

Caption: Experimental workflow for assessing the pH stability of this compound.

Proposed Degradation of Epinastine in Alkaline Conditions epinastine Epinastine intermediate Intermediate (Hypothetical) epinastine->intermediate OH⁻, Δ (Alkaline Hydrolysis) degradant Degradation Product (Amide formation) intermediate->degradant Imidazole Ring Opening

Caption: Degradation pathway of epinastine under alkaline conditions.

References

Technical Support Center: Epinastine Hydrochloride Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Epinastine hydrochloride degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways of this compound?

This compound is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.[1][2][3][4] The primary identified degradation pathways include:

  • Alkaline Hydrolysis: Under strong alkaline conditions, the imidazole ring of the Epinastine molecule can undergo opening, leading to the formation of an amide group.[5] This results in the formation of the degradation product EPI-DP1.[5]

  • Photodegradation (in acidic conditions): When exposed to UV/Vis light in an acidic environment (pH 3.0), Epinastine can degrade through oxidation of the imidazoline ring, forming products designated as EPI-P1, EPI-P2, and EPI-P3. Further degradation can lead to the opening of the imidazole ring, resulting in the formation of EPI-P4.[6]

Q2: What are the identified degradation products of this compound and their mass-to-charge ratios (m/z)?

Several degradation products have been identified using UPLC-MS/MS. The key identified products and their characteristics are summarized in the table below.

Degradation ProductStress Conditionm/z ([M+H]⁺)Key Fragmentation Ions (m/z)Proposed Structural ChangeReference
EPI-DP1Alkaline Hydrolysis (0.1 M NaOH, 70°C)268.1250.1, 225.1, 208.1, 193.1, 130.1Imidazole ring opening with amide group formation[1][5]
EPI-P1Photodegradation (pH 3.0)Not specified248.1, 204.1, 178.1, 127.1Oxidation of the imidazoline ring[6]
EPI-P2Photodegradation (pH 3.0)Not specified246.1, 204.1, 178.1Oxidation of the imidazoline ring[6]
EPI-P3 (Impurity A)Photodegradation (pH 3.0 and 10.0)Not specified204.1, 178.1, 127.1Oxidation of the imidazoline ring[6]
EPI-P4Photodegradation (pH 3.0 and 10.0)Not specified237.1, 210.1, 192.1Imidazole ring opening[6]

Q3: What is the stability of this compound under different stress conditions?

Forced degradation studies have shown that this compound has varied stability under different conditions:

  • Acid Hydrolysis: Shows moderate sensitivity to strong acidic conditions.[2]

  • Alkaline Hydrolysis: Susceptible to degradation, especially at elevated temperatures.[1][3][5]

  • Oxidative Stress: Shows degradation in the presence of oxidizing agents like 30% H₂O₂.[1][4]

  • Thermal Degradation: Generally found to be relatively stable with negligible degradation.[1][2]

  • Photostability: Less sensitive to UV/Vis light at neutral and alkaline pH, but photostability is lower in acidic conditions.[6]

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.

Issue 1: Poor resolution between Epinastine and its degradation products.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Adjust the ratio of the organic and aqueous phases. A slight change in the percentage of acetonitrile or methanol can significantly impact resolution. Ensure the pH of the aqueous buffer is optimized; for Epinastine, a pH between 4.5 and 5.2 has been shown to be effective.[7][8]

  • Possible Cause 2: Incorrect column selection.

    • Solution: A C18 column is commonly used and effective for separating Epinastine from its degradation products.[7][8][9] Ensure the column is in good condition and has not exceeded its recommended lifetime.

  • Possible Cause 3: Flow rate is not optimal.

    • Solution: Vary the flow rate. A lower flow rate can sometimes improve the resolution between closely eluting peaks.

Issue 2: Peak tailing for the Epinastine peak.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: Ensure the pH of the mobile phase is controlled to maintain a consistent ionization state of Epinastine. Adding a competing base like triethylamine (TEA) to the mobile phase can sometimes mitigate peak tailing, although with modern high-purity silica columns, this is often not necessary.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the injected sample.

  • Possible Cause 3: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.

Issue 3: Unstable baseline (drift or noise).

  • Possible Cause 1: Air bubbles in the system.

    • Solution: Degas the mobile phase thoroughly before use. Most modern HPLC systems have an inline degasser.

  • Possible Cause 2: Contaminated mobile phase.

    • Solution: Use HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase before use.

  • Possible Cause 3: Detector lamp is failing.

    • Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for stress testing of this compound to generate its degradation products.

  • Acid Hydrolysis: Dissolve Epinastine HCl in 0.1 N HCl and keep at 60°C for 48 hours.[1] Neutralize the solution before injection.

  • Alkaline Hydrolysis: Dissolve Epinastine HCl in 0.02 N NaOH and keep at 60°C for 2 hours.[1] Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of Epinastine HCl with 30% H₂O₂ at room temperature for 48 hours.[1]

  • Thermal Degradation: Store Epinastine HCl in a solid state or in solution at 60°C for 7 days.[1]

  • Photolytic Degradation: Expose a solution of Epinastine HCl to UV light (254 nm and 366 nm) for 48 hours.[3]

Protocol 2: Stability-Indicating HPLC Method

This is a representative HPLC method for the separation of this compound and its degradation products.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A gradient mixture of 0.01 M KH₂PO₄ buffer (pH 5.2 adjusted with phosphoric acid) and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 254 nm[1] or 220 nm[7][9]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

G cluster_stress Stress Conditions cluster_drug Parent Drug cluster_products Degradation Products Acid Acidic Hydrolysis (0.1 N HCl, 60°C) DP_Acid Acidic Degradants Base Alkaline Hydrolysis (0.02 N NaOH, 60°C) DP_Base EPI-DP1 (m/z 268.1) Oxidation Oxidative Stress (30% H2O2) DP_Oxidative Oxidative Degradants Photo_Acid Photolytic Stress (UV, pH 3.0) DP_Photo EPI-P1, P2, P3, P4 Epinastine This compound Epinastine->DP_Acid Hydrolysis Epinastine->DP_Base Imidazole Ring Opening Epinastine->DP_Oxidative Oxidation Epinastine->DP_Photo Oxidation & Ring Opening

Caption: Degradation pathways of this compound under various stress conditions.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stress Forced Degradation (Acid, Base, Oxidative, etc.) Dilution Dilution with Mobile Phase Stress->Dilution Injection Inject 20 µL into HPLC Dilution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Identification Identify Degradation Peaks Chromatogram->Identification Quantification Quantify Degradation Identification->Quantification

Caption: Experimental workflow for the identification and quantification of Epinastine degradation products.

References

Troubleshooting Epinastine hydrochloride HPLC assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Epinastine hydrochloride High-Performance Liquid Chromatography (HPLC) assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical retention time for this compound in a reversed-phase HPLC method?

A1: The retention time for this compound can vary depending on the specific method parameters. However, a reported method using a C18 column found a retention time of approximately 3.5 minutes[1]. It is crucial to establish a consistent in-house retention time during method validation.

Q2: What are the common detection wavelengths used for this compound HPLC analysis?

A2: Common UV detection wavelengths for this compound are 220 nm and 254 nm[1][2][3]. The choice of wavelength can depend on the mobile phase composition and the desired sensitivity.

Q3: What are the key validation parameters I should consider for my this compound HPLC method?

A3: According to ICH guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, robustness, and the stability of analytical solutions[4][5]. These parameters ensure the reliability and consistency of your analytical results.

Q4: How can I assess the stability of my this compound samples and standards?

A4: The stability of sample and standard solutions can be evaluated by analyzing them at different time points and storage conditions. A common acceptance criterion is a change of ≤2% in the response of the analyte compared to a freshly prepared standard[4].

Troubleshooting Guides

Issue 1: Variable Retention Times

Q: My retention times for this compound are shifting between injections. What are the potential causes and solutions?

A: Fluctuating retention times are a common issue in HPLC and can be caused by several factors. The table below summarizes potential causes and their corresponding solutions.

Potential CauseRecommended Solutions
Leaks in the HPLC system Inspect all fittings and connections for any signs of leakage and tighten or replace as necessary. Check pump seals for wear and tear[6].
Inconsistent mobile phase composition Ensure the mobile phase is prepared consistently for each run. If using a gradient, ensure the gradient system is delivering a constant composition. Consider pre-mixing the mobile phase components.
Air bubbles in the system Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air bubbles[6][7].
Fluctuations in column temperature Use a column oven to maintain a consistent temperature. Even minor room temperature changes can affect retention times.
Changes in mobile phase pH If using a buffer, ensure its pH is stable and consistent. The ionization state of this compound can be affected by pH, leading to retention time shifts.
Column degradation If the column has been used extensively or with aggressive mobile phases, the stationary phase may degrade. Replace the column if other troubleshooting steps fail.
Issue 2: Poor Peak Shape (Tailing or Broadening)

Q: The peaks for this compound in my chromatogram are tailing or are broader than expected. How can I improve the peak shape?

A: Poor peak shape can compromise the accuracy and precision of your assay. Below are common causes and solutions for peak tailing and broadening.

Potential CauseRecommended Solutions
Secondary interactions with the stationary phase Interactions between the basic this compound molecule and residual acidic silanols on the silica-based column can cause tailing. Adding a buffer to the mobile phase can help suppress these interactions[8].
Column overload Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of the sample[8].
Contamination of the guard or analytical column Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Replace the guard column or flush the analytical column with a strong solvent[6].
Mismatched solvent strength between sample and mobile phase If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.
Extra-column volume Excessive tubing length or a large detector flow cell can contribute to peak broadening. Use tubing with a narrow internal diameter and ensure connections are minimized.
Issue 3: High Backpressure

Q: The backpressure in my HPLC system is significantly higher than normal. What should I do?

A: High backpressure can indicate a blockage in the system and can damage the pump and column if not addressed.

Potential CauseRecommended Solutions
Blocked column or guard column frit This is a common cause of high backpressure. Try back-flushing the column (if the manufacturer allows) or replace the guard column and/or column inlet frit[9].
Precipitation of buffer in the mobile phase If using a buffer, ensure it is fully dissolved and compatible with the organic solvent in your mobile phase. Buffer precipitation can block tubing and column frits.
Blockage in the injector or tubing Systematically check for blockages by disconnecting components and observing the pressure. A blockage in the injector can sometimes be cleared by flushing with a strong solvent[6].
High mobile phase viscosity A high percentage of organic solvent or a low operating temperature can increase mobile phase viscosity and, consequently, backpressure.

Experimental Protocols

Example HPLC Method for this compound Assay

This protocol is a generalized example based on published methods and should be optimized and validated for your specific application.

ParameterSpecification
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[2]
Mobile Phase A mixture of a buffer (e.g., 0.01 M KH2PO4, pH adjusted to 5.2 with phosphoric acid) and acetonitrile[2]. The exact ratio should be optimized.
Flow Rate 1.0 mL/min
Detection UV at 254 nm[2] or 220 nm[1]
Injection Volume 20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)
Standard Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) and dilute to the desired concentrations for the calibration curve.
Sample Preparation The sample preparation will depend on the matrix (e.g., pharmaceutical dosage form, biological fluid). For dosage forms, this may involve dissolving and diluting in the mobile phase. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary[3].

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Assay Variability (e.g., Retention Time, Peak Shape) check_pressure Check System Pressure start->check_pressure high_pressure High Pressure check_pressure->high_pressure High normal_pressure Normal Pressure check_pressure->normal_pressure Normal troubleshoot_blockage Troubleshoot Blockage (Column, Tubing, Injector) high_pressure->troubleshoot_blockage check_peaks Examine Chromatogram normal_pressure->check_peaks peak_issues Peak Shape or Retention Issues check_peaks->peak_issues Yes no_peaks No or Small Peaks check_peaks->no_peaks No/Small troubleshoot_mobile_phase Check Mobile Phase (Composition, pH, Degassing) peak_issues->troubleshoot_mobile_phase troubleshoot_sample Check Sample & Detector (Concentration, Detector Settings) no_peaks->troubleshoot_sample end Problem Resolved troubleshoot_blockage->end troubleshoot_column Check Column (Contamination, Degradation) troubleshoot_mobile_phase->troubleshoot_column troubleshoot_column->end troubleshoot_sample->end Epinastine_Signaling_Pathway cluster_Epinastine This compound Action cluster_Allergic_Response Allergic Response Cascade epinastine Epinastine HCl histamine_release Histamine Release from Mast Cells epinastine->histamine_release Inhibits h1_receptor Histamine H1 Receptor epinastine->h1_receptor Antagonizes histamine_release->h1_receptor Activates symptoms Allergic Symptoms (e.g., Itching) h1_receptor->symptoms Leads to

References

Epinastine Hydrochloride Photostability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability and degradation pathways of epinastine hydrochloride. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to light?

A1: this compound is generally considered to be relatively photostable, especially in neutral and alkaline conditions.[1] However, its stability is pH-dependent, with increased degradation observed in acidic environments.[1] In a solid state, it has been shown to be photostable.[2][3]

Q2: What are the primary factors influencing the photodegradation of this compound?

A2: The primary factor influencing the photodegradation of this compound is the pH of the solution.[1] It is more susceptible to degradation under acidic conditions (pH 3.0) compared to neutral (pH 7.0) or alkaline (pH 10.0) conditions.[1] The degradation process follows pseudo-first-order kinetics.[1]

Q3: What are the known degradation products of this compound under photolytic stress?

A3: Under UV/Vis irradiation in an acidic solution (pH 3.0), a primary photodegradation product, designated as EPI-P1, has been identified.[2] In alkaline conditions at high temperatures, degradation occurs through the opening of the imidazole ring, forming an amide group.[4][5]

Q4: What analytical methods are suitable for studying the photostability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and effective methods.[1][4] HPLC is used for quantifying the extent of degradation and determining the kinetics, while UPLC-MS/MS is employed for the identification and structural elucidation of degradation products.[2][4]

Troubleshooting Guide

Problem: I am observing significant degradation of my this compound sample during my experiments, even with minimal light exposure.

  • Possible Cause: The pH of your solution may be acidic. This compound is more labile in acidic conditions.[1]

  • Solution: Ensure your sample is prepared in a neutral or slightly alkaline buffer (pH 7.0 or higher) if the experimental conditions allow. Protect the solution from light by using amber glassware or covering the container with aluminum foil.

Problem: I am unable to separate the degradation products from the parent this compound peak in my HPLC chromatogram.

  • Possible Cause: The chromatographic conditions may not be optimized for the separation of the specific degradation products formed.

  • Solution: Method development and validation are crucial. A stability-indicating HPLC method needs to be developed. This may involve adjusting the mobile phase composition, pH, column type (e.g., C18), and detector wavelength (e.g., 220 nm).[1]

Problem: I am having difficulty identifying the structure of the degradation products.

  • Possible Cause: The concentration of the degradation products may be too low for detection by standard methods, or the analytical technique may not be suitable for structural elucidation.

  • Solution: Utilize a more sensitive technique like UPLC-MS/MS, which provides mass-to-charge ratio and fragmentation data, enabling the identification of unknown compounds.[2][4] Concentration of the sample containing the degradants may also be necessary.

Experimental Protocols

Photostability Testing of this compound in Solution

This protocol is based on studies investigating the photodegradation of this compound in aqueous solutions.[2][6]

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
  • For the experiment, dilute the stock solution with buffer solutions of different pH values (e.g., pH 3.0, 7.0, and 10.0) to a final concentration of 0.5 mg/mL in quartz glass-stoppered dishes.

2. Irradiation:

  • Expose the samples to a UV/Vis light source (e.g., 300–800 nm). The irradiation should be carried out in a photostability chamber.
  • The energy of the light exposure should be controlled and measured. For example, samples can be exposed to incremental doses of light, such as 18,902, 37,804, 56,706, 75,608, and 94,510 kJ/m².[2][6]
  • Control samples should be kept in the dark at the same temperature to account for any thermal degradation.

3. Sample Analysis:

  • At each time point/dose, withdraw an aliquot of the sample for analysis.
  • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining.
  • For identification of degradation products, use a UPLC-MS/MS system.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of an analytical method and to understand the degradation pathways.[7][8]

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 1N HCl) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 3 hours).[7]

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1N NaOH) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 3 hours).[7]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 30% H₂O₂) at room temperature for a specified period (e.g., 3 hours).[7]

  • Thermal Degradation: Heat the solid drug or a solution of the drug at a high temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[7]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm and 366 nm) for a specified period (e.g., 48 hours).[7]

Data Presentation

Table 1: Summary of this compound Photodegradation Data
pHDegradation (%) after 94,510 kJ/m²Half-life (t₀.₅) in hoursRate Constant (k) x 10⁻³ min⁻¹
3.0< 20%55.72-
7.0< 20%68.39-
10.0< 20%107.5-
Data sourced from Gumieniczek et al., 2020.[2]
Table 2: Identified Photodegradation Product of this compound
Degradation ConditionProductRetention Time (tR) min[M+H]⁺Fragmentation Ions
pH 3.0 (UV/Vis)EPI-P13.30266.1127.1, 178.1, 204.1, 248.1
Data sourced from Gumieniczek et al., 2020.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis prep_stock Prepare Epinastine HCl Stock Solution (1 mg/mL) prep_dilute Dilute with Buffers (pH 3.0, 7.0, 10.0) to 0.5 mg/mL prep_stock->prep_dilute irrad_uv Expose to UV/Vis Light (300-800 nm) prep_dilute->irrad_uv irrad_dark Dark Control (Same Temperature) prep_dilute->irrad_dark analysis_hplc HPLC Analysis (Quantification & Kinetics) irrad_uv->analysis_hplc analysis_ms UPLC-MS/MS Analysis (Product Identification) irrad_uv->analysis_ms irrad_dark->analysis_hplc

Caption: Experimental workflow for photostability testing of this compound.

degradation_pathways cluster_photo Photodegradation (Acidic, pH 3.0) cluster_alkaline Alkaline Degradation (High Temp) Epinastine Epinastine HCl EPI_P1 EPI-P1 ([M+H]⁺ = 266.1) Epinastine->EPI_P1 UV/Vis Light Imidazole_Opening Imidazole Ring Opening (Amide Formation) Epinastine->Imidazole_Opening High Temperature + Alkaline pH

Caption: Simplified degradation pathways of this compound under different stress conditions.

References

Minimizing off-target effects of Epinastine hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize off-target effects of Epinastine Hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a second-generation antihistamine that primarily acts as a potent and selective antagonist of the histamine H1 receptor.[1][2] It also exhibits mast cell stabilizing properties by preventing the release of histamine and other inflammatory mediators from mast cells.[1][3][4]

Q2: What are the known off-target receptors for this compound?

A2: Besides its high affinity for the histamine H1 receptor, epinastine also shows some affinity for histamine H2, α1-adrenergic, α2-adrenergic, and 5-HT2 receptors.[5] Binding to these receptors can lead to off-target effects in cell culture experiments.

Q3: What are common off-target effects observed with this compound in cell culture?

A3: Off-target effects of epinastine in cell culture can manifest in various ways, including:

  • Alterations in cell viability and proliferation: Depending on the cell type and concentration, epinastine may cause unexpected changes in cell growth rates. For instance, some antihistamines have been shown to induce apoptosis or affect cell cycle progression in cancer cell lines.[6]

  • Changes in intracellular signaling: Binding to α-adrenergic or serotonergic receptors can trigger signaling cascades unrelated to the histamine H1 receptor, potentially affecting intracellular calcium levels or cyclic AMP (cAMP) production.[5][7][8][9]

  • Modulation of cytokine secretion: Epinastine has been observed to suppress the production of certain cytokines, such as IL-5, IL-6, and IL-13, in CD4+ T cells, an effect that may be independent of its H1 receptor antagonism.[10]

Q4: How can I minimize off-target effects of this compound in my experiments?

A4: To minimize off-target effects, consider the following strategies:

  • Dose-response experiments: Conduct thorough dose-response studies to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target binding.

  • Use of selective antagonists: If off-target effects are suspected, use selective antagonists for the potential off-target receptors (e.g., α-adrenergic or 5-HT2 receptor antagonists) to confirm the source of the unexpected observations.

  • Control experiments: Include appropriate controls, such as cell lines that do not express the target receptor or using a structurally unrelated H1 antagonist, to differentiate between on-target and off-target effects.

  • Phenotypic screening: Employ phenotypic assays to assess the overall cellular response to epinastine treatment and identify any unexpected changes in cell morphology, function, or signaling pathways.[11]

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected change in cell proliferation or viability. Epinastine may be interacting with α-adrenergic or 5-HT2 receptors, which can influence cell growth pathways.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) across a range of epinastine concentrations. Co-treat with selective antagonists for α-adrenergic and 5-HT2 receptors to see if the effect is reversed.
Alterations in intracellular calcium levels unrelated to H1 receptor signaling. Activation of α1-adrenergic or 5-HT2 receptors by epinastine can lead to the release of intracellular calcium stores through the PLC-IP3 pathway.[5][8][12]Conduct an intracellular calcium mobilization assay. Compare the calcium response in the presence of epinastine alone versus co-treatment with selective α1-adrenergic and 5-HT2 receptor antagonists.
Unexpected changes in cAMP levels. Epinastine's interaction with α2-adrenergic or H2 receptors can modulate adenylyl cyclase activity, leading to changes in cAMP levels.[5][13]Perform a cAMP assay to measure changes in intracellular cAMP. Use selective agonists and antagonists for α2-adrenergic and H2 receptors to dissect the signaling pathway involved.
Inconsistent results between experiments. Variability in cell passage number, confluency, or serum lot can alter receptor expression levels and cellular responses to epinastine.Standardize your cell culture conditions, including passage number, seeding density, and serum lots. Regularly check for mycoplasma contamination.[6][14][15][16][17][18]

Quantitative Data

Table 1: Receptor Binding Affinities of this compound

ReceptorAffinity (IC50 / Ki)Reference
Histamine H1IC50: 38 nM[19]
Histamine H2Lower affinity than H1[5]
α1-AdrenergicAffinity present[5]
α2-AdrenergicAffinity present[5]
5-HT2Affinity present[5]
MuscarinicNegligible effect[20]

Note: Specific Ki values for all off-target receptors are not consistently reported in the literature. The table reflects the known binding profile.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of epinastine for its target and off-target receptors.

Methodology:

  • Cell Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest.

  • Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the receptor and varying concentrations of this compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the IC50 value of epinastine (the concentration that displaces 50% of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Mast Cell Stabilization Assay

This protocol assesses the ability of epinastine to inhibit the release of inflammatory mediators from mast cells.

Methodology:

  • Cell Culture: Culture a mast cell line (e.g., RBL-2H3) or primary mast cells.

  • Sensitization: Sensitize the mast cells with IgE.

  • Treatment: Pre-incubate the sensitized mast cells with varying concentrations of this compound.

  • Challenge: Induce degranulation by adding an antigen (e.g., DNP-BSA) or a chemical secretagogue (e.g., compound 48/80).[3]

  • Quantification of Mediator Release: Measure the release of β-hexosaminidase (a marker of degranulation) or histamine into the supernatant using a colorimetric or ELISA-based assay.

  • Data Analysis: Calculate the percentage inhibition of mediator release at each epinastine concentration.

Off-Target Cytotoxicity Assay (MTT Assay)

This protocol evaluates the effect of epinastine on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration upon treatment with epinastine.

Methodology:

  • Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add this compound and monitor the change in fluorescence over time using a fluorescence plate reader or microscope.

  • Positive Control: Use a known agonist for the suspected off-target receptor (e.g., phenylephrine for α1-adrenergic receptors) as a positive control.

  • Data Analysis: Quantify the change in fluorescence intensity as an indicator of intracellular calcium mobilization.

Signaling Pathway Diagrams

G cluster_H1 Histamine H1 Receptor Signaling Epinastine Epinastine H1R H1 Receptor Epinastine->H1R Antagonist Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Epinastine antagonism of the H1 receptor Gq-PLC pathway.

G cluster_H2 Histamine H2 Receptor Signaling Epinastine Epinastine (low affinity) H2R H2 Receptor Epinastine->H2R Antagonist Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Potential off-target antagonism of the H2 receptor Gs-cAMP pathway.

G cluster_Alpha1 α1-Adrenergic Receptor Signaling Epinastine Epinastine Alpha1R α1 Receptor Epinastine->Alpha1R Binds Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Potential off-target effects via the α1-adrenergic Gq-PLC pathway.

G cluster_Alpha2 α2-Adrenergic Receptor Signaling Epinastine Epinastine Alpha2R α2 Receptor Epinastine->Alpha2R Binds Gi Gi Protein Alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Downstream Downstream Cellular Effects cAMP->Downstream Reduced Signaling

Caption: Potential off-target effects via the α2-adrenergic Gi-cAMP pathway.

G cluster_5HT2 5-HT2 Receptor Signaling Epinastine Epinastine FiveHT2R 5-HT2 Receptor Epinastine->FiveHT2R Binds Gq Gq Protein FiveHT2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Potential off-target effects via the 5-HT2 receptor Gq-PLC pathway.

G cluster_workflow Experimental Workflow for Investigating Off-Target Effects Start Start: Unexpected Experimental Result Hypothesize Hypothesize Off-Target Interaction (e.g., α1, 5-HT2) Start->Hypothesize DoseResponse Perform Dose-Response Curve with Epinastine Hypothesize->DoseResponse CoTreatment Co-treat with Epinastine and Selective Antagonist DoseResponse->CoTreatment Assay Perform Specific Assay (e.g., Calcium, cAMP, Viability) CoTreatment->Assay Analyze Analyze and Compare Results Assay->Analyze Conclusion Draw Conclusion on Off-Target Effect Analyze->Conclusion

References

Validation & Comparative

Epinastine Hydrochloride vs. Olopatadine: A Comparative Guide for Allergic Conjunctivitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent dual-action anti-allergic agents, epinastine hydrochloride and olopatadine, focusing on their performance in preclinical and controlled models of allergic conjunctivitis. The information presented is intended to assist researchers in selecting appropriate compounds for investigation and in understanding the nuances of their pharmacological activities.

Mechanism of Action: A Dual Approach

Both epinastine and olopatadine are classified as second-generation antihistamines and mast cell stabilizers.[1][2] Their therapeutic efficacy in allergic conjunctivitis stems from a multi-pronged mechanism that addresses both the early and late phases of the allergic cascade.[2]

  • Histamine H1 Receptor Antagonism: The primary mechanism is the potent and selective blockade of the histamine H1 receptor.[1][3] Histamine released from degranulating mast cells binds to H1 receptors on nerve endings and blood vessels in the conjunctiva, leading to the classic symptoms of itching (pruritus) and redness (hyperemia).[4] By competitively (and in the case of olopatadine, also noncompetitively) antagonizing this receptor, both drugs effectively prevent these initial symptoms.[3]

  • Mast Cell Stabilization: Both agents inhibit the release of histamine and other pro-inflammatory mediators (e.g., tryptase, prostaglandins, cytokines) from mast cells.[1][2] By stabilizing mast cell membranes, they prevent the degranulation triggered by allergen-IgE binding, thereby dampening the overall allergic response.[2]

Epinastine is noted for its rapid onset of H1 receptor inhibition.[5] In addition to its high affinity for H1 receptors, epinastine also possesses a lower affinity for H2, α1, α2, and 5-HT2 receptors.[1] Olopatadine is recognized for its high selectivity for the H1 receptor and its potent noncompetitive antagonism, which may contribute to its sustained duration of action.[3][6]

Dual Mechanism of Action Comparison cluster_epinastine Epinastine cluster_olopatadine Olopatadine E_H1 H1 Receptor Antagonism (Rapid Onset) E_MCS Mast Cell Stabilization E_Other Affinity for H2, α, 5-HT2 receptors O_H1 H1 Receptor Antagonism (Potent, Noncompetitive) O_MCS Mast Cell Stabilization O_Select High H1 Receptor Selectivity Workflow: Guinea Pig Histamine-Induced Permeability Model cluster_prep Preparation Phase cluster_challenge Challenge & Assessment cluster_analysis Analysis Phase drug_admin Topical Drug Administration (T = -16h to -30m) dye_inject Intravenous Evans Blue Dye (T = -60m) drug_admin->dye_inject Variable Time Interval hist_inject Subconjunctival Histamine Injection (T = 0) dye_inject->hist_inject 1 hour euthanasia Euthanasia (T = +30m) hist_inject->euthanasia 30 mins dissect Conjunctiva Dissection euthanasia->dissect quantify Quantify Blue Dye (Area & Intensity) dissect->quantify calc Calculate ED50 quantify->calc Allergic Conjunctivitis Pathway & Drug Intervention Allergen Allergen Exposure IgE IgE Cross-linking on Mast Cell Allergen->IgE Degran Mast Cell Degranulation IgE->Degran Mediators Release of Histamine & other Pro-inflammatory Mediators Degran->Mediators H1_Nerve Histamine binds H1 Receptor (Nerve Ending) Mediators->H1_Nerve H1_Vessel Histamine binds H1 Receptor (Blood Vessel) Mediators->H1_Vessel Itching Itching (Pruritus) H1_Nerve->Itching Redness Vasodilation & Permeability (Redness, Swelling) H1_Vessel->Redness Drug_MCS Epinastine & Olopatadine (Mast Cell Stabilization) Drug_MCS->Degran INHIBITS Drug_H1 Epinastine & Olopatadine (H1 Receptor Antagonism) Drug_H1->H1_Nerve BLOCKS Drug_H1->H1_Vessel BLOCKS

References

Comparative Efficacy of Epinastine Hydrochloride and Ketotifen in the Management of Allergic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Epinastine hydrochloride and Ketotifen are both prominent second-generation antihistamines and mast cell stabilizers utilized in the management of allergic conditions, most notably allergic conjunctivitis.[1][2][3] Their dual-action mechanism, which involves both blocking histamine H1 receptors and preventing the release of inflammatory mediators from mast cells, positions them as effective treatments.[4][5] This guide provides a detailed, objective comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Approach to Allergy Relief

Both Epinastine and Ketotifen exert their therapeutic effects through two primary pathways:

  • H1 Receptor Antagonism: They act as inverse agonists or antagonists at histamine H1 receptors, competitively blocking histamine from binding and thereby preventing the classic symptoms of an allergic reaction such as itching, redness, and swelling.[5][6]

  • Mast Cell Stabilization: Both drugs stabilize mast cell membranes, which inhibits the degranulation process and the subsequent release of histamine and other pro-inflammatory mediators like leukotrienes and prostaglandins.[2][3]

Epinastine is noted for its high selectivity for the H1 receptor, but it also demonstrates affinity for H2, α1-, α2-, and 5-HT2 receptors.[2][7][8] Ketotifen, in addition to its potent H1 receptor antagonism and mast cell stabilizing properties, also functions as a leukotriene antagonist, further inhibiting the inflammatory cascade.[1]

cluster_0 Allergic Cascade cluster_1 Drug Intervention Allergen Allergen IgE IgE Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates Histamine Histamine & Other Mediators (Leukotrienes) MastCell->Histamine Degranulation/ Release H1Receptor H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Itching, Redness, Swelling) H1Receptor->Symptoms Activation leads to Epinastine Epinastine Epinastine->MastCell Stabilizes Epinastine->H1Receptor Antagonizes Ketotifen Ketotifen Ketotifen->MastCell Stabilizes Ketotifen->Histamine Inhibits Leukotrienes Ketotifen->H1Receptor Antagonizes

Caption: Signaling pathway of the allergic response and points of intervention by Epinastine and Ketotifen.

Quantitative Comparison of Efficacy

Clinical studies have demonstrated that while both drugs are effective, there are notable differences in their performance, particularly regarding onset of action and overall symptom relief.

ParameterThis compound (0.05%)Ketotifen fumarate (0.025%)Reference
Onset of Action Within 3 minutes~15 minutes[3][4][9]
Symptom Improvement (at 30 mins) 42.5% - 62.5%20% - 47.5%[4]
Treatment Success Rate (after 7 days) 80% - 87.5%60% - 75%[4]
Treatment Failure Rate 10%17.5%[4]
Duration of Action ≥ 8 hoursNot specified, dosed twice daily[3][4]
H1 Receptor Affinity (pKa) 8.09.2[10]

Clinical Trial Data: Head-to-Head Comparison

A key multicenter, randomized, double-masked, parallel-group environmental study provides significant insight into the comparative efficacy of the two compounds in treating acute seasonal allergic conjunctivitis.[11]

Experimental Protocol
  • Objective: To evaluate the safety and efficacy of epinastine HCl 0.05% ophthalmic solution compared to ketotifen fumarate 0.025% ophthalmic solution.[11][12]

  • Study Design: A multicenter, randomized, double-masked, parallel-group environmental study.[11]

  • Participants: 99 individuals aged 16 years or older with a history of acute, seasonal allergic conjunctivitis. Participants had baseline worst daily itching and hyperemia scores of ≥2 on a 0-4 scale.[11]

  • Randomization and Treatment: Patients were randomly assigned to receive one drop per eye of either epinastine 0.05% (n=51) or ketotifen 0.025% (n=48), administered twice daily for 14 days.[11][12]

  • Efficacy Assessment: Efficacy was determined by the change from baseline of the worst daily scores for ocular itching, hyperemia, and lid swelling. Patients recorded their symptoms three times a day in electronic diaries.[11]

cluster_workflow Clinical Trial Workflow cluster_treatment 14-Day Treatment Period Start Patient Recruitment (N=99, ≥16 years) Acute Allergic Conjunctivitis Screening Baseline Assessment (Itching & Hyperemia Score ≥2) Start->Screening Randomization Randomization Screening->Randomization Epinastine Epinastine 0.05% BID (n=51) Randomization->Epinastine Group A Ketotifen Ketotifen 0.025% BID (n=48) Randomization->Ketotifen Group B DataCollection Daily Symptom Diaries (Itching, Hyperemia, Lid Swelling) Epinastine->DataCollection Ketotifen->DataCollection Endpoint Final Assessment (Day 14) - Change from Baseline Scores - Adverse Events DataCollection->Endpoint Analysis Statistical Non-Inferiority Analysis Endpoint->Analysis

Caption: Experimental workflow for a comparative clinical trial of Epinastine and Ketotifen.
Results Summary

The study concluded that epinastine was at least as effective as ketotifen for the relief of seasonal allergic conjunctivitis symptoms.[11][12] Both treatment groups showed a reduction of more than 40% in the mean worst daily scores for itching, hyperemia, and lid swelling over the two-week period, with no significant difference between the groups.[11]

Tolerability and Side Effect Profile

Tolerability is a critical factor in patient adherence and overall treatment success. In comparative studies, Epinastine has generally been reported to have a more favorable tolerability profile.

Adverse Event / Tolerability MetricThis compound (0.05%)Ketotifen fumarate (0.025%)Reference
Patient-Reported Comfort ("Comfortable/Very Comfortable") 93%89%[11]
Stinging/Burning Sensation Not reported~23% of patients[4]
Incidence of Adverse Events (Overall) 5.9% (3 of 51 patients)14.6% (7 of 48 patients)[11]
Treatment-Related Drowsiness/Sleep Disorder Not reportedReported in 2 patients[11][13]

Conclusion

Both this compound and Ketotifen are effective dual-action agents for the management of allergic conjunctivitis. The available experimental data suggests that while both drugs demonstrate comparable efficacy in reducing the primary signs and symptoms of allergic conjunctivitis, Epinastine may offer distinct advantages.[11][14] These include a more rapid onset of action and a superior tolerability profile, with a lower incidence of stinging upon instillation and fewer treatment-related adverse events.[4][11] For researchers and drug development professionals, these differences in onset and tolerability are critical considerations for optimizing patient outcomes and developing next-generation therapies for allergic conditions.

References

A Comparative Guide to Validated HPLC Methods for Epinastine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Epinastine hydrochloride, a potent antihistamine. The following sections present a comprehensive overview of various analytical methodologies, their performance characteristics, and detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Analysis of HPLC Method Performance

The selection of an appropriate HPLC method is critical for achieving reliable and reproducible quantification of this compound in bulk drug substances and pharmaceutical formulations. The following table summarizes the key performance parameters of three distinct validated HPLC methods, offering a clear comparison of their efficacy.

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 80 - 1202 - 20020 - 100
Accuracy (% Recovery) 100.10 - 101.1799.05 - 100.50Not explicitly stated
Precision (% RSD) 0.35 (for solution stability)Not explicitly statedNot explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated
Correlation Coefficient (r²) 0.999Not explicitly statedNot explicitly stated

Detailed Experimental Protocols

Reproducibility in analytical chemistry is contingent upon meticulous adherence to experimental protocols. This section outlines the detailed methodologies for the compared HPLC methods.

Method 1: Stability-Indicating Gradient RP-HPLC

This method is designed to separate this compound from its degradation products, making it suitable for stability studies.[1][2][3]

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm)[1][2][3]

  • Mobile Phase: A gradient mixture of 0.01 M KH2PO4 buffer (pH 5.2, adjusted with phosphoric acid) and acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Detection Wavelength: 254 nm[1][2][3]

  • Column Temperature: 30°C[1]

  • Sample Preparation: A stock solution of 200 ppm of this compound is prepared in a mixture of acetonitrile and water (60:40). Working solutions are prepared by diluting the stock solution with the same solvent mixture.[1]

Method 2: Stability-Indicating Isocratic RP-HPLC

This method provides a simpler isocratic approach for the determination of this compound in pharmaceutical dosage forms.[4]

  • Column: C18 (150 × 4.6 mm, 5µm)[4]

  • Mobile Phase: A mixture of an aqueous phase and an organic phase in a 60:40 v/v ratio.[4]

    • Aqueous Phase: 3.8g of sodium pentanesulfonate monohydrate and 4.0g of potassium dihydrogen orthophosphate dissolved in 1L of water, with the pH adjusted to 4.5 using o-phosphoric acid.[4]

    • Organic Phase: Acetonitrile and methanol mixed in a 4:1 v/v ratio.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 220 nm[4]

  • Retention Time: Approximately 3.5 min[4]

Method 3: Isocratic RP-HPLC with Internal Standard

This method utilizes an internal standard for enhanced precision and is suitable for routine quality control analysis.[5][6]

  • Column: Lichrocart 10 µm C18[5]

  • Mobile Phase: Acetonitrile and 0.1 M ammonium acetate buffer (40:60 v/v)[5][6]

  • Flow Rate: 1 mL/min[5][6]

  • Detection Wavelength: 262 nm[5][6]

  • Internal Standard: Methyl paraben[5]

  • Sample Preparation: Working standard solutions ranging from 20-100 µg/mL are prepared by diluting the stock solution with methanol, with 0.1 mL of the internal standard solution added to each flask.[5]

Visualizing the HPLC Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the logical steps involved in a typical HPLC analysis for this compound quantification.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Standard Standard Preparation Injector Autosampler/Injector Standard->Injector Sample Sample Preparation Sample->Injector MobilePhase Mobile Phase Preparation Pump HPLC Pump MobilePhase->Pump Column HPLC Column Injector->Column Sample Injection Pump->Column Mobile Phase Flow Detector UV/Vis Detector Column->Detector Elution Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A generalized workflow for the quantification of this compound using HPLC.

Stress Degradation Studies

To ensure the stability-indicating nature of the analytical method, this compound is subjected to various stress conditions as per ICH guidelines. These studies are crucial for identifying potential degradation products and confirming that the analytical method can effectively separate them from the parent drug.

For instance, in one of the validated methods, this compound was exposed to:

  • Acid Hydrolysis: 0.1 N Hydrochloric acid[1]

  • Base Hydrolysis: 0.02 N Sodium hydroxide[1]

  • Oxidation: 30% Hydrogen peroxide[1]

  • Thermal Degradation: 60°C[1]

The results of these studies demonstrated that the methods were able to resolve the this compound peak from the peaks of the degradation products, confirming their stability-indicating capability.[1][3] This is a critical aspect for ensuring the quality and safety of the final pharmaceutical product.

References

Epinastine Hydrochloride vs. Levocabastine: A Comparative Guide to Histamine Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of epinastine hydrochloride and levocabastine, two prominent antihistamines utilized in the management of allergic conditions. The following sections objectively evaluate their performance based on their mechanisms of action, pharmacokinetic profiles, clinical efficacy derived from experimental studies, and safety profiles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.

Mechanism of Action

Both epinastine and levocabastine exert their primary effects by antagonizing the histamine H1 receptor, a key component in the allergic cascade. However, their pharmacological profiles exhibit distinct characteristics.

This compound is recognized for its multifaceted mechanism of action.[1][2] It functions as a potent and selective antagonist of the histamine H1 receptor and also demonstrates an affinity for the H2 receptor.[1] Beyond direct receptor antagonism, epinastine stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[2][3] It also possesses an affinity for α1-, α2-, and 5-HT2-receptors.[1] This multi-action effect allows epinastine to not only block the immediate effects of histamine but also to attenuate the progression of the allergic response.[1]

Levocabastine is a highly potent and selective second-generation histamine H1-receptor antagonist.[4][5] Its primary mechanism involves competing with histamine for H1-receptor binding sites on effector cells, which prevents the initiation of the allergic cascade, including vasodilation and increased vascular permeability.[5][6] While its main role is receptor antagonism, some studies suggest it also has inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of eosinophils and polymorphonuclear leukocytes.[4][5] However, other research indicates that levocabastine does not significantly influence allergen-induced histamine release from leukocytes at therapeutic concentrations.[7]

cluster_0 Allergic Cascade cluster_1 Points of Intervention Allergen Allergen Exposure MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Activation Histamine->H1Receptor Symptoms Allergic Symptoms (Itching, Redness, Swelling) H1Receptor->Symptoms Epinastine Epinastine Epinastine->MastCell Inhibits (Stabilizes) Epinastine->H1Receptor Blocks Levocabastine Levocabastine Levocabastine->H1Receptor Blocks

Figure 1: Allergic cascade and intervention points for Epinastine and Levocabastine.

Pharmacokinetics and Pharmacodynamics: Onset and Duration of Action

The speed and duration of histamine inhibition are critical parameters for clinical efficacy.

Epinastine is characterized by a rapid onset of action. When administered as an eye drop, effects can be observed within 3 minutes, and the duration of action lasts for approximately 8 hours.[8] In studies evaluating the suppression of histamine-induced wheal and flare, epinastine demonstrated an inhibitory effect as early as 30 minutes after oral administration.[9] Furthermore, in vitro studies have shown that epinastine reaches its maximum potency for H1 receptor inhibition within 2.5 minutes of application, with the inhibitory effects detectable even 24 hours after the drug has been removed.[10]

Levocabastine also exhibits a rapid onset of action, particularly with topical administration. For ocular applications, the onset of action is documented to be within 10-15 minutes.[11][12] Its duration of action is also notable, with studies showing a protective effect against nasal allergen challenges for up to 24 hours after administration of higher doses.[13]

ParameterThis compoundLevocabastineReference(s)
Route of Administration Ophthalmic, OralOphthalmic, Nasal[8][14]
Onset of Action (Ophthalmic) ~3 minutes~10-15 minutes[8][11][12]
Onset of Action (Oral/Nasal) 30 minutes (Oral)<15 minutes (Nasal)[9][12]
Duration of Action ~8 hours (Ophthalmic)Up to 24 hours (Nasal)[8][13]

Comparative Clinical Efficacy

Direct comparative studies of epinastine and levocabastine have been conducted, primarily in the context of seasonal allergic conjunctivitis (SAC).

A multi-center, randomized, double-masked, vehicle-controlled clinical trial involving patients with SAC found that epinastine HCl 0.05% ophthalmic solution was significantly more effective than a vehicle in reducing ocular itching.[15] While epinastine also showed numerically lower (better) ocular itch scores compared to levocabastine 0.05%, this difference did not reach statistical significance.[15] Both active treatments were found to be safe and well-tolerated.[15]

Study OutcomeEpinastine HCl 0.05%Levocabastine 0.05%Vehiclep-value (Epinastine vs. Vehicle)
Median Average Worst Daily Ocular Itch Score 0.450.600.85p=0.045

Table adapted from a clinical trial on Seasonal Allergic Conjunctivitis.[15]

It is worth noting that other comparative studies have evaluated these drugs against different agents. For instance, olopatadine has been reported to be superior to epinastine in suppressing ocular itching and hyperemia in a conjunctival allergen challenge model.[16] Similarly, olopatadine and ketotifen have shown significantly better outcomes than levocabastine for relief of signs and symptoms of SAC in separate studies.[17]

Experimental Protocols

The evaluation of antihistaminic efficacy relies on standardized experimental models. Below are the methodologies for two key experimental designs.

Histamine-Induced Wheal and Flare Suppression

This in vivo model assesses the ability of an antihistamine to inhibit the cutaneous reaction to histamine.

Protocol:

  • Subject Enrollment: Healthy male volunteers are enrolled in a double-blind, crossover, randomized manner.[9][18]

  • Drug Administration: Subjects receive a single dose of the investigational drug (e.g., epinastine 20 mg) or placebo.[9]

  • Histamine Challenge: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours post-dose), an epicutaneous histamine phosphate challenge (100 mg/ml) is applied to the forearm.[9][18]

  • Measurement: The resulting wheal (swelling) and flare (redness) areas are outlined and transferred to a transparent sheet for area calculation via computer-assisted planimetry.

  • Data Analysis: The percentage inhibition of the wheal and flare response is calculated relative to placebo at each time point. The area under the curve (AUC) for the inhibition over 24 hours is also determined to assess overall potency.[9]

start Enroll Subjects (Double-blind, Crossover) drug Administer Drug (Epinastine, Levocabastine, or Placebo) start->drug wait Time Interval (0-24h) drug->wait histamine Epicutaneous Histamine Challenge wait->histamine At each time point analyze Calculate % Inhibition & AUC wait->analyze After 24h measure Measure Wheal & Flare Area histamine->measure measure->wait end Compare Potency & Duration analyze->end

Figure 2: Workflow for Histamine-Induced Wheal and Flare Suppression Study.

Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized method for evaluating the efficacy of ophthalmic anti-allergic drugs.

Protocol:

  • Subject Screening: Patients with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., pollen) are screened. A positive bilateral reaction to a conjunctival challenge with the allergen is confirmed.[15][16]

  • Randomization & Dosing: On a separate visit, subjects are randomized to receive one drop of the study medication (e.g., epinastine 0.05%) in one eye and a comparator (e.g., levocabastine 0.05% or vehicle) in the contralateral eye in a double-masked fashion.[15][16]

  • Allergen Challenge: Approximately 5-15 minutes after drug instillation, one drop of the allergen solution that previously elicited a positive reaction is administered to both eyes.

  • Efficacy Assessment: Key signs and symptoms are graded by both the investigator and the subject at specified time points post-challenge (e.g., 5, 7, 15, 20 minutes). The primary endpoints often include ocular itching and conjunctival hyperemia, graded on a standardized scale (e.g., 0-4).[15][16]

  • Safety Assessment: Biomicroscopy and visual acuity are assessed to monitor for any adverse events.

start Screen & Confirm Allergic Subjects randomize Randomize & Administer (Epinastine vs. Levocabastine/Vehicle) start->randomize challenge Conjunctival Allergen Challenge (5-15 min post-dose) randomize->challenge safety Monitor Safety (Biomicroscopy, Visual Acuity) randomize->safety assess Assess Itching & Hyperemia (Multiple time points) challenge->assess end Determine Efficacy assess->end

Figure 3: Workflow for the Conjunctival Allergen Challenge (CAC) Model.

Side Effect and Safety Profile

Both epinastine and levocabastine are generally well-tolerated, especially in their topical formulations, which limit systemic absorption.

Side Effect CategoryThis compoundLevocabastineReference(s)
Common Ocular Effects Burning sensation, hyperemia, folliculitis, pruritus.[19][20][21]Burning, stinging, discomfort, tearing, eyelid swelling, eye dryness.[4][22]
Common Systemic Effects Headache, cold symptoms (stuffy nose, sneezing, sore throat).[19][20]Headache, drowsiness, cough, dry mouth, nausea.[4][22]
CNS Effects Does not readily cross the blood-brain barrier; not expected to cause sedation.[1][2][8]Can cause drowsiness.[22]
Serious Adverse Events Rare; may include severe eye irritation or allergic reactions.[19][20]Rare; may include skin rash, hives, or swelling of the lips, tongue, or face.[22]

Conclusion

This compound and levocabastine are both effective histamine H1 receptor antagonists for the management of allergic conditions. Epinastine's broader mechanism, which includes mast cell stabilization and activity at other receptors, may offer an advantage in halting the progression of the allergic response.[1] Levocabastine is a potent and highly selective H1 antagonist with a rapid onset of action.[4][5]

Clinical data in allergic conjunctivitis suggests that while epinastine is effective, it may not be statistically superior to levocabastine in all measures.[15] Epinastine demonstrates a very rapid onset of action and is not expected to cause sedation, a potential advantage over levocabastine.[8][22] The choice between these two agents may be guided by the desired onset of action, the specific symptoms being targeted, and the patient's tolerance for potential side effects. Further head-to-head clinical trials across various allergic indications would be beneficial to more definitively delineate their comparative efficacy.

References

Epinastine Hydrochloride: A Comparative Analysis of its Receptor Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profile of Epinastine hydrochloride against other commonly used second-generation antihistamines. The data presented herein is intended to offer an objective overview of Epinastine's selectivity and potential for off-target effects, supported by experimental evidence.

Introduction to this compound

This compound is a second-generation antihistamine recognized for its potent and selective antagonism of the histamine H1 receptor.[1] Beyond its primary mechanism of action, Epinastine also exhibits mast cell stabilizing properties, inhibiting the release of histamine and other pro-inflammatory mediators.[2][3] It is primarily used for the treatment of allergic conjunctivitis.[2] A key characteristic of second-generation antihistamines like Epinastine is their limited ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects compared to first-generation agents.[2][4]

Comparative Receptor Binding Affinity

The selectivity of an antihistamine is determined by its binding affinity for the target H1 receptor versus other receptors. Cross-reactivity with adrenergic, serotonergic, or muscarinic receptors can lead to undesirable side effects. The following table summarizes the in vitro binding affinities (Ki or IC50 values in nM) of Epinastine and other second-generation antihistamines for a panel of receptors. Lower values indicate a higher binding affinity.

CompoundHistamine H1Histamine H2Adrenergic α1Adrenergic α2Serotonin 5-HT2Muscarinic (General)
Epinastine 38 (IC50)[5]78,000 (IC50)[6]Affinity noted[7]Affinity noted[7]Affinity noted[7]Little to no activity[8]
Cetirizine ~6 (Ki)[9]>10,000>10,000>10,000>10,000Little to no activity[8]
Loratadine >Cetirizine (lower affinity)[10]-----
Fexofenadine >Loratadine (lower affinity)[10]----Little to no activity[8]
Olopatadine 1369 (IC50)[5]-----
Azelastine 273 (IC50)[5]----Low affinity[11]

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for a competitive binding assay.

Radioligand Competition Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand for the receptor of interest is used.

  • Increasing concentrations of the unlabeled test compound (e.g., Epinastine) are added to the reaction mixture containing the cell membranes and the radioligand.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled compound.

  • The IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

  • The Ki value (the equilibrium dissociation constant for the unlabeled compound) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.

Signaling Pathways and Mechanisms of Action

Histamine H1 Receptor Antagonism

Epinastine, as a histamine H1 receptor antagonist, blocks the downstream signaling cascade initiated by histamine binding. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Epinastine Epinastine Epinastine->H1R Gq Gq/11 H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., itching, vasodilation) Ca2->Allergic_Response PKC->Allergic_Response

Caption: Epinastine blocks the H1 receptor, preventing histamine-induced signaling.

Upon histamine binding, the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[12][13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[13] These signaling events ultimately lead to the physiological manifestations of an allergic reaction, such as itching and vasodilation. Epinastine competitively binds to the H1 receptor, thereby inhibiting this cascade.

Mast Cell Stabilization

In addition to its H1 receptor antagonism, Epinastine exhibits a mast cell stabilizing effect. It inhibits the release of histamine and other inflammatory mediators from mast cells.[2][3] This dual mechanism of action contributes to its efficacy in managing allergic conditions.

Experimental_Workflow A 1. Membrane Preparation (from cells/tissues expressing receptor) B 2. Incubation (Membranes + Radioligand + Competitor) A->B C 3. Filtration (Separation of bound from free ligand) B->C D 4. Scintillation Counting (Quantification of bound radioligand) C->D E 5. Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound is a potent histamine H1 receptor antagonist with a favorable selectivity profile. Its additional mast cell stabilizing properties provide a multi-faceted approach to the management of allergic responses. The data indicates that Epinastine has minimal affinity for muscarinic receptors, suggesting a low potential for anticholinergic side effects. While it shows some affinity for adrenergic and serotonergic receptors, its primary activity is centered on the histamine H1 receptor. This comparative guide provides researchers and drug development professionals with valuable data to inform their work in the field of allergy and immunology.

References

Epinastine Hydrochloride: A Statistical Comparison in Allergic Conjunctivitis Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical trial data of epinastine hydrochloride reveals its standing against other topical anti-allergic agents. This guide offers a statistical analysis of its efficacy and safety, providing researchers, scientists, and drug development professionals with a comprehensive comparison based on available clinical evidence.

This compound is a second-generation antihistamine and mast cell stabilizer available as a 0.05% ophthalmic solution for the treatment of allergic conjunctivitis.[1] Its dual mechanism of action, involving the blockage of histamine H1 receptors and the inhibition of histamine release from mast cells, underpins its therapeutic effect in alleviating the signs and symptoms of ocular allergy.[2][3][4] Clinical studies have demonstrated its efficacy in reducing ocular itching and conjunctival redness, with a rapid onset of action within minutes and a duration of effect lasting at least 8 hours.[5][6]

Comparative Efficacy

Clinical trials have compared this compound with other commonly prescribed treatments for allergic conjunctivitis, primarily olopatadine hydrochloride and ketotifen fumarate. The primary endpoints in these studies typically include patient-reported ocular itching and investigator-assessed conjunctival hyperemia.

Epinastine vs. Olopatadine

Multiple studies have compared the efficacy of epinastine 0.05% with olopatadine 0.1%. While both are effective treatments, some studies suggest a statistical advantage for olopatadine in reducing ocular itching and redness.[7][8] One study utilizing the conjunctival allergen challenge (CAC) model found that olopatadine-treated eyes had significantly lower mean itching and conjunctival redness scores compared to epinastine-treated eyes.[7] Another study in a similar model concluded that olopatadine was more effective than epinastine in controlling allergic symptoms.[8] However, a prospective, randomized, case-control study found that seasonal treatment with 0.05% epinastine or 0.1% olopatadine was equally effective for patients with allergic conjunctivitis, with no significant differences in the total symptom and objective finding scores between the two groups.[9] Another study also demonstrated the noninferiority of epinastine to olopatadine for ocular itching and conjunctival hyperemia.[10]

Parameter Epinastine HCl 0.05% Olopatadine HCl 0.1% p-value Study Reference
Mean Itching ScoreHigherLower0.003[7]
Mean Conjunctival Redness ScoreHigherLower<0.001[7]
Mean Chemosis ScoreHigherLower<0.001[7]
Ocular Itching at 7 min (post-allergen exposure)HigherLower<0.05[8]
Conjunctival Hyperemia at 7 min (post-allergen exposure)HigherLower0.0010[8]
Total Subjective Symptom Score (Seasonal Treatment)4.86 ± 3.23 (baseline)5.67 ± 3.96 (baseline)0.16 (baseline)[9]

Table 1: Comparison of Efficacy between Epinastine HCl 0.05% and Olopatadine HCl 0.1% in Allergic Conjunctivitis.

Epinastine vs. Ketotifen

Comparisons between epinastine 0.05% and ketotifen 0.025% have also been conducted. A multicenter, randomized, double-masked study showed that epinastine was at least as effective as ketotifen in providing relief from seasonal allergic conjunctivitis symptoms, with a non-inferiority analysis confirming this finding.[11] In this study, both treatment groups showed a greater than 40% reduction in mean worst daily scores for itching, hyperemia, and lid swelling over a 2-week period, with no significant difference between the groups.[11] Another study reported that while both drugs were effective, epinastine was more effective in relieving papillary reaction and ocular itching compared to ketotifen.[12] Furthermore, epinastine has been noted to have a faster onset of action and higher treatment success rates compared to ketotifen.[13]

Parameter Epinastine HCl 0.05% Ketotifen Fumarate 0.025% p-value Study Reference
Mean Ocular Itching Score (baseline)2.72.7NS[11]
Mean Hyperemia Score (baseline)2.72.7NS[11]
Mean Lid Swelling Score (baseline)1.91.8NS[11]
Reduction in Symptoms (2 weeks)>40%>40%NS[11]
Treatment-related Sleep Disorder0%Reported in 2 patients-[11]
Papillary Reaction ReliefMore effectiveLess effective-[12]
Ocular Itching ReliefMore effectiveLess effective-[12]
Treatment Success Rate (after 7 days)80-87.5%60-75%-[13]

Table 2: Comparison of Efficacy between Epinastine HCl 0.05% and Ketotifen Fumarate 0.025% in Allergic Conjunctivitis. NS: Not Significant

Epinastine vs. Placebo

Clinical trials consistently demonstrate the superiority of this compound 0.05% over placebo (vehicle). In a conjunctival antigen challenge study, epinastine significantly reduced ocular itching and conjunctival hyperemia compared to placebo at various time points after instillation.[6][14] An environmental trial also showed that epinastine-treated patients reported significantly less ocular itching than those receiving vehicle.[15]

Parameter Epinastine HCl 0.05% Vehicle (Placebo) p-value Study Reference
Median Average Worst Daily Ocular Itch Score0.450.850.045[15]
Ocular Itching (CAC model)Significantly lowerHigher<0.001[6][14]
Conjunctival Hyperemia (CAC model)Significantly lowerHigher<0.001[6][14]
Eyelid Swelling (CAC model)Significantly lowerHigher<0.001[14]

Table 3: Comparison of Efficacy between Epinastine HCl 0.05% and Vehicle (Placebo) in Allergic Conjunctivitis.

Safety and Tolerability

This compound 0.05% ophthalmic solution is generally well-tolerated.[1] The most common adverse events are mild and transient, including a burning sensation in the eyes upon instillation.[1] Systemic side effects are not expected as it does not readily cross the blood-brain barrier.[2] In comparative studies, the incidence of adverse events with epinastine was low and comparable to that of placebo and other active treatments.[11][14][15] One study noted that 93% of patients judged epinastine treatment as "comfortable/very comfortable" compared to 89% for ketotifen.[11] Another study found epinastine to be more comfortable than azelastine and ketotifen immediately after instillation.[16]

Experimental Protocols

The clinical evaluation of this compound for allergic conjunctivitis often employs standardized models and methodologies to ensure robust and comparable data.

Conjunctival Allergen Challenge (CAC) Model

A widely used method for assessing the efficacy of anti-allergic eye drops is the Conjunctival Allergen Challenge (CAC) model.

Methodology:

  • Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., grass, ragweed, cat dander) are recruited.

  • Allergen Titration: At an initial visit, increasing concentrations of the allergen are instilled into the conjunctival sac to determine the dose that elicits a predefined allergic response (e.g., a certain level of itching and redness).

  • Randomization and Treatment: In subsequent visits, subjects are randomized to receive the study medication (e.g., epinastine, olopatadine, placebo) in one or both eyes.

  • Allergen Challenge: After a specified period following drug administration (e.g., 15 minutes for onset of action, 8 hours for duration of action), the predetermined allergen concentration is instilled into the eye(s).

  • Efficacy Assessment: Ocular itching is self-reported by the subject on a standardized scale (e.g., 0-4) at various time points (e.g., 3, 5, and 10 minutes post-challenge). Ocular redness (conjunctival, ciliary, and episcleral) is graded by a trained observer using a standardized scale (e.g., 0-4) at similar time points. Other signs and symptoms like chemosis, tearing, and lid swelling may also be assessed.[7][14][17]

Environmental Clinical Trials

These trials evaluate the efficacy of the treatment in a real-world setting during allergy season.

Methodology:

  • Subject Selection: Patients with a documented history of seasonal allergic conjunctivitis (SAC) are enrolled.

  • Randomization and Treatment: Participants are randomized to receive the study medication or placebo to be self-administered, typically twice daily, for a specified period (e.g., 4-8 weeks).

  • Efficacy Assessment: Subjects record the severity of their ocular symptoms (e.g., itching, redness, tearing) in a daily diary using a standardized scale.

  • Investigator Assessment: At scheduled follow-up visits, an investigator assesses ocular signs (e.g., conjunctival hyperemia, papillary reaction) using a slit-lamp biomicroscope.[12][15]

Mechanism of Action: Signaling Pathway

This compound exerts its anti-allergic effects through a multi-faceted mechanism of action.[2] It is a direct antagonist of the histamine H1 receptor and also stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[3][18] It also shows affinity for H2 and alpha-2 adrenergic receptors.[2]

Epinastine_Mechanism_of_Action cluster_0 Allergic Cascade cluster_1 Epinastine Action cluster_2 Cellular Response Allergen Allergen IgE IgE Antibody Allergen->IgE Binds to MastCell Mast Cell HistamineRelease Histamine & Mediator Release MastCell->HistamineRelease IgE->MastCell Activates H1_Receptor Histamine H1 Receptor HistamineRelease->H1_Receptor Binds to Epinastine Epinastine HCl Epinastine->MastCell Stabilizes Epinastine->H1_Receptor Blocks Symptoms Allergic Symptoms (Itching, Redness) H1_Receptor->Symptoms Leads to

Caption: Mechanism of action of this compound.

Clinical Trial Workflow

The typical workflow of a clinical trial for an allergic conjunctivitis medication like this compound follows a structured process from patient recruitment to data analysis.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis & Reporting PatientRecruitment Patient Recruitment (History of Allergic Conjunctivitis) InformedConsent Informed Consent PatientRecruitment->InformedConsent BaselineAssessment Baseline Assessment (Signs & Symptoms) InformedConsent->BaselineAssessment InclusionExclusion Inclusion/Exclusion Criteria Met? BaselineAssessment->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization Yes DrugAdministration Drug Administration (Epinastine, Comparator, or Placebo) Randomization->DrugAdministration FollowUp Follow-up Visits DrugAdministration->FollowUp EfficacyEndpoints Efficacy Endpoints Assessed (e.g., Itching, Redness) FollowUp->EfficacyEndpoints SafetyEndpoints Safety Endpoints Assessed (Adverse Events) FollowUp->SafetyEndpoints DataCollection Data Collection & Management EfficacyEndpoints->DataCollection SafetyEndpoints->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis FinalReport Final Study Report StatisticalAnalysis->FinalReport

References

A Head-to-Head Comparison of Second-Generation Antihistamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the comparative efficacy, safety, and pharmacokinetic profiles of leading second-generation H1 receptor antagonists, supported by experimental data and detailed methodologies.

Second-generation antihistamines represent a cornerstone in the management of allergic rhinitis and chronic urticaria. Their enhanced selectivity for the peripheral H1 receptor and reduced penetration of the blood-brain barrier offer a significant safety advantage over their first-generation predecessors, most notably a lower incidence of sedation and anticholinergic side effects. This guide provides a comprehensive head-to-head comparison of the most prescribed and studied second-generation antihistamines—cetirizine, fexofenadine, and loratadine—with additional data on levocetirizine and desloratadine. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and workflows.

Efficacy in Allergic Rhinitis and Chronic Urticaria

The clinical efficacy of second-generation antihistamines is primarily assessed through randomized controlled trials (RCTs) evaluating the reduction of symptoms in allergic rhinitis and the suppression of wheals and flares in chronic idiopathic urticaria (CIU).

In the treatment of allergic rhinitis, studies have demonstrated that while all second-generation antihistamines are effective, there are nuances in their performance. Cetirizine has been shown in some controlled environmental exposure studies to produce a significantly greater reduction in total symptom complex severity scores compared to loratadine (36.7% vs 15.4%). For chronic urticaria, cetirizine has also demonstrated superior efficacy in some head-to-head trials. One study found that a significantly higher percentage of patients treated with cetirizine were symptom-free compared to those treated with fexofenadine[1].

Table 1: Comparative Efficacy in Allergic Rhinitis

AntihistamineDosageKey Efficacy FindingsCitations
Cetirizine 10 mg once dailySuperior to loratadine in reducing mean rhinitis symptom scores in several studies.
Fexofenadine 120-180 mg once dailyEffective in relieving both nasal and ocular symptoms of allergic rhinitis.
Loratadine 10 mg once dailyEffective, but some studies show a lesser reduction in symptom scores compared to cetirizine.

Table 2: Comparative Efficacy in Chronic Urticaria

AntihistamineDosageKey Efficacy FindingsCitations
Cetirizine 10 mg once dailyShowed a higher proportion of symptom-free patients compared to fexofenadine in a head-to-head trial.[1][1]
Fexofenadine 180 mg once dailyEffective in treating chronic idiopathic urticaria.
Loratadine 10 mg once dailyEffective, with some studies showing comparable efficacy to cetirizine.

Pharmacokinetic Profiles

The pharmacokinetic properties of second-generation antihistamines, including their onset and duration of action, are critical determinants of their clinical utility. These parameters are often evaluated through pharmacokinetic studies and pharmacodynamic assessments such as the histamine-induced wheal and flare test.

Cetirizine is noted for its rapid onset of action, typically within one hour. Fexofenadine also has a relatively fast onset, while loratadine may have a slightly slower onset. All three have a duration of action that supports once-daily dosing.

Table 3: Pharmacokinetic and Pharmacodynamic Parameters

ParameterCetirizineFexofenadineLoratadineLevocetirizineDesloratadineCitations
Onset of Action ~1 hour~1-2 hours~1-3 hours~1 hour~1 hour
Time to Peak Plasma Concentration (Tmax) ~1 hour~2.6 hours~1.3 hours (loratadine), ~2.7 hours (metabolite)~0.9 hours~3 hours
Elimination Half-life ~8.3 hours~14.4 hours~8.4 hours (loratadine), ~28 hours (metabolite)~8 hours~27 hours
Metabolism Minimally metabolizedPrimarily excreted unchangedExtensively metabolized by CYP3A4 and CYP2D6Minimally metabolizedMetabolized

Safety and Tolerability

The primary safety concern with antihistamines is sedation and impairment of cognitive and psychomotor function. Second-generation antihistamines have a significantly lower propensity to cause these effects compared to first-generation agents. However, some differences exist among them.

Fexofenadine is generally considered the least sedating of the second-generation antihistamines. Loratadine is also non-sedating at recommended doses. Cetirizine, while having a low incidence of sedation, may be more likely to cause drowsiness in some individuals compared to fexofenadine and loratadine.

Table 4: Comparative Safety Profile

Adverse EffectCetirizineFexofenadineLoratadineCitations
Sedation/Somnolence ~13.7%Low, comparable to placeboLow, comparable to placebo
Headache ReportedReportedReported
Dry Mouth ReportedReportedReported

Experimental Protocols

Histamine-Induced Wheal and Flare Suppression Test

This pharmacodynamic test is a standard method to evaluate the in vivo activity of H1 antihistamines.

Objective: To assess the ability of an antihistamine to inhibit the cutaneous reaction to histamine.

Methodology:

  • Subject Selection: Healthy, non-atopic volunteers are typically recruited. A washout period for any antihistamine or interacting medication is required.

  • Baseline Measurement: Before drug administration, a baseline histamine response is established. A fixed concentration of histamine phosphate (e.g., 1 mg/mL) is administered via an epicutaneous prick or intradermal injection on the volar surface of the forearm.

  • Wheal and Flare Measurement: After a specified time (typically 15-20 minutes), the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured. The areas are often traced and calculated using planimetry or digital imaging software.

  • Drug Administration: Subjects are administered a single dose of the antihistamine or placebo in a randomized, double-blind, crossover design.

  • Post-Dose Measurements: The histamine challenge and wheal and flare measurements are repeated at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the onset, magnitude, and duration of suppression.

  • Data Analysis: The percentage inhibition of the wheal and flare areas at each time point is calculated relative to the baseline and placebo responses.

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Baseline Histamine Challenge Baseline Histamine Challenge Measure Baseline Wheal & Flare Measure Baseline Wheal & Flare Baseline Histamine Challenge->Measure Baseline Wheal & Flare Drug Administration Drug Administration Measure Baseline Wheal & Flare->Drug Administration Post-Dose Histamine Challenge Post-Dose Histamine Challenge Drug Administration->Post-Dose Histamine Challenge Measure Post-Dose Wheal & Flare Measure Post-Dose Wheal & Flare Post-Dose Histamine Challenge->Measure Post-Dose Wheal & Flare Data Analysis Data Analysis Measure Post-Dose Wheal & Flare->Data Analysis

Caption: Experimental workflow for the histamine-induced wheal and flare suppression test.

Cognitive and Psychomotor Performance Assessment

These tests are crucial for evaluating the central nervous system (CNS) effects of antihistamines.

Objective: To objectively measure the impact of an antihistamine on cognitive functions such as attention, memory, and executive function, as well as on psychomotor skills.

Methodology:

  • Test Batteries: Standardized, validated, and often computerized test batteries are used. Examples include the Penn Computerized Neurocognitive Battery (PennCNB) and the Psychology Experiment Building Language (PEBL) test battery.

  • Domains Assessed: These batteries include a series of tests that evaluate different cognitive and psychomotor domains:

    • Attention: Continuous Performance Test (CPT), Choice Reaction Time tests.

    • Memory: Word recall, facial memory, spatial memory tasks.

    • Executive Function: Wisconsin Card Sorting Test (WCST), Tower of London.

    • Psychomotor Speed: Finger tapping test, simple reaction time.

  • Study Design: A double-blind, placebo-controlled, crossover design is typically employed. A positive control (a known sedating antihistamine or alcohol) is often included to ensure the sensitivity of the tests.

  • Procedure: Subjects perform the battery of tests at baseline and at various time points after drug administration.

  • Data Collection: Key performance metrics such as accuracy, reaction time, and number of errors are recorded. Subjective measures of sedation, like the Visual Analogue Scale (VAS), are also collected.

G Cognitive & Psychomotor Domains Cognitive & Psychomotor Domains Attention Attention Cognitive & Psychomotor Domains->Attention Memory Memory Cognitive & Psychomotor Domains->Memory Executive Function Executive Function Cognitive & Psychomotor Domains->Executive Function Psychomotor Speed Psychomotor Speed Cognitive & Psychomotor Domains->Psychomotor Speed

Caption: Key domains assessed in cognitive and psychomotor performance testing.

Histamine H1 Receptor Signaling Pathway

Second-generation antihistamines exert their therapeutic effect by acting as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).

When histamine binds to the H1 receptor, it stabilizes the active conformation of the receptor, leading to the activation of the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. Second-generation antihistamines bind to the H1 receptor and stabilize its inactive conformation, thereby reducing the basal activity of the receptor and competitively inhibiting the binding of histamine.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds Gq/11 Gq/11 H1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Physiological Response Physiological Response Ca2+ Release->Physiological Response PKC Activation->Physiological Response Antihistamine Antihistamine Antihistamine->H1 Receptor Inhibits

Caption: Simplified schematic of the histamine H1 receptor signaling pathway.

References

Validation of Epinastine Hydrochloride's Mast Cell Stabilizing Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Epinastine hydrochloride is a second-generation antihistamine that also functions as a potent mast cell stabilizer, playing a crucial role in the management of allergic reactions.[1] Its dual-action mechanism, which involves both blocking histamine H1 receptors and inhibiting the release of inflammatory mediators from mast cells, makes it an effective therapeutic agent for conditions like allergic conjunctivitis.[2][3] This guide provides a comprehensive comparison of this compound's mast cell stabilizing effects with other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Preventing Mast Cell Degranulation

Mast cell activation is a critical event in the inflammatory cascade of allergic reactions. Upon exposure to an allergen, immunoglobulin E (IgE) antibodies bound to the surface of mast cells become cross-linked, triggering a signaling cascade that leads to the release of pre-formed mediators (e.g., histamine, tryptase) and the synthesis of newly formed mediators (e.g., prostaglandins, leukotrienes).[4][5]

This compound exerts its mast cell stabilizing effect by preventing this degranulation process.[3] One of the proposed mechanisms is its ability to alter the function of delayed chloride channels in the mast cell membrane, which is crucial for degranulation.[1] By stabilizing the mast cell membrane, this compound effectively inhibits the release of a broad spectrum of inflammatory mediators, including histamine, leukotrienes, prostaglandins, and cytokines.[6] This multifaceted action helps to mitigate the inflammatory response and alleviate allergic symptoms.[6]

MastCell_Stabilization cluster_0 Mast Cell Degranulation Pathway cluster_1 Point of Intervention Allergen Allergen IgE IgE Receptor Cross-linking Allergen->IgE Signal Intracellular Signaling Cascade IgE->Signal Ca_Influx Calcium Influx Signal->Ca_Influx Granule Granule Fusion & Degranulation Ca_Influx->Granule Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes, etc.) Granule->Mediators Epinastine This compound Epinastine->Granule Inhibits

Caption: Mechanism of mast cell degranulation and inhibition by this compound.

Comparative Efficacy of Mast Cell Stabilizers

The clinical efficacy of this compound has been compared to other mast cell stabilizers, such as Ketotifen and Cromolyn sodium. The following table summarizes key performance indicators from various studies.

FeatureThis compound (0.05%)Ketotifen fumarate (0.025%)Cromolyn Sodium (4%)
Mechanism of Action H1-receptor antagonist; Mast cell stabilizer[2][3]H1-receptor antagonist; Mast cell stabilizer[2][4]Mast cell stabilizer[7]
Onset of Action Within 3 minutes[2]Slower onset compared to Epinastine[2]Delayed onset, primarily for prophylaxis[8]
Symptom Relief (Itching) Significant reduction[9][10]Effective, but potentially less than Epinastine[2][9]Less effective for acute symptoms[11]
Symptom Relief (Hyperemia) Significant reduction[9][10]Effective, but potentially less than Epinastine[2]Moderate effect[11]
Treatment Success Rate (7 days) 80-87.5%[2]60-75%[2]Data not directly comparable
Inhibition of Histamine Release Potent inhibitor[12][13]Inhibits histamine release[14]Prevents histamine release[8]
Tolerability Generally well-tolerated, no stinging or burning reported[2]Associated with mild stinging in ~23% of patients[2]Generally well-tolerated

Experimental Protocols for Assessing Mast Cell Stabilization

The evaluation of mast cell stabilizing agents relies on standardized in vitro and in vivo experimental models.

This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Objective: To determine the inhibitory effect of a compound on IgE-mediated degranulation of mast cells.

Materials:

  • Human mast cell line (e.g., LAD2) or rodent basophilic leukemia cell line (RBL-2H3)

  • Cell culture medium (e.g., PriGrow X Series Medium)

  • Human IgE

  • Antigen (e.g., anti-IgE antibody or specific allergen)

  • HEPES buffer with 0.04% BSA

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Stop solution (e.g., sodium carbonate buffer)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding and Sensitization:

    • Seed mast cells at a density of 5-10x10³ cells/well in a 96-well plate.

    • Sensitize the cells with human IgE (e.g., 100 ng/mL) overnight in a CO2 incubator.[15]

  • Washing:

    • Wash the cells three times with pre-warmed HEPES buffer containing 0.04% BSA to remove unbound IgE.[15]

  • Compound Incubation:

    • Add varying concentrations of this compound or other test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Degranulation Induction:

    • Induce degranulation by adding an antigen (e.g., anti-IgE antibody).[15][16] Include positive (antigen alone) and negative (buffer alone) controls.

    • Incubate for 30 minutes at 37°C.[17]

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant for measuring released β-hexosaminidase.

    • Lyse the remaining cells with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.[15]

  • Enzyme Assay:

    • Add the supernatant and cell lysate samples to separate wells containing the PNAG substrate.

    • Incubate for 90 minutes at 37°C.[15]

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release for each sample using the formula: % Release = (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100

Experimental_Workflow cluster_workflow In Vitro Mast Cell Degranulation Assay Workflow A Seed & Sensitize Mast Cells with IgE B Wash to Remove Unbound IgE A->B C Incubate with Test Compound (e.g., Epinastine) B->C D Induce Degranulation with Antigen C->D E Collect Supernatant (Released Mediators) & Lyse Cells (Total Mediators) D->E F Perform β-Hexosaminidase Assay E->F G Measure Absorbance & Calculate % Inhibition F->G Logical_Comparison cluster_comparison Comparison of Mast Cell Stabilizers Start Select Mast Cell Stabilizer for Allergic Condition Acute Need for Acute Symptom Relief? Start->Acute Prophylaxis Primary Need is Prophylaxis? Acute->Prophylaxis No DualAction Dual Action (Antihistamine + Stabilizer) Preferred? Acute->DualAction Yes Cromolyn Cromolyn Sodium (Prophylactic) Prophylaxis->Cromolyn Yes Epinastine Epinastine (Rapid Onset, Dual Action) DualAction->Epinastine Rapid Onset Critical Ketotifen Ketotifen (Dual Action) DualAction->Ketotifen Standard Dual Action

References

Epinastine Hydrochloride: A Comparative Analysis of Non-Inferiority in Allergic Conjunctivitis Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of epinastine hydrochloride with other leading antihistamines in the management of allergic conjunctivitis, based on data from key non-inferiority trials. The following sections detail the mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols of these studies, offering valuable insights for research and drug development.

Mechanism of Action: A Multi-Faceted Approach

This compound is a topically administered antihistamine distinguished by its multifaceted mechanism of action. It functions as a potent and selective H1-receptor antagonist, directly blocking the effects of histamine, a primary mediator of allergic symptoms.[1][2] Beyond this, epinastine also exhibits mast cell stabilizing properties, inhibiting the release of histamine and other pro-inflammatory mediators from mast cells.[1][2] This dual action addresses both the immediate and later phases of the allergic cascade.

For comparison, other antihistamines evaluated in these trials also possess distinct mechanisms:

  • Olopatadine Hydrochloride: Also a dual-action agent, olopatadine is a selective H1-receptor antagonist and a mast cell stabilizer.[3]

  • Ketotifen Fumarate: This agent also demonstrates dual functionality as an H1-receptor antagonist and a mast cell stabilizer.[4]

  • Levocabastine Hydrochloride: Primarily a potent and selective H1-receptor antagonist.[2]

  • Azelastine Hydrochloride: A selective H1-receptor antagonist with additional mast cell stabilizing and anti-inflammatory effects.

Comparative Efficacy: Non-Inferiority Established

Non-inferiority trials are designed to demonstrate that a new treatment is not unacceptably worse than an established one. The determination of non-inferiority hinges on a pre-defined "non-inferiority margin," which represents the largest clinically acceptable difference between the treatments.

This compound vs. Ketotifen Fumarate

A multicenter, randomized, double-masked, parallel-group study established the non-inferiority of this compound 0.05% ophthalmic solution to ketotifen fumarate 0.025% ophthalmic solution for the treatment of seasonal allergic conjunctivitis.[1] Key efficacy endpoints, including ocular itching and hyperemia, were assessed.

Table 1: Efficacy of Epinastine vs. Ketotifen in Seasonal Allergic Conjunctivitis [1]

Efficacy EndpointEpinastine HCl 0.05% (n=51)Ketotifen Fumarate 0.025% (n=48)p-value
Mean Reduction in Worst Daily Itching Score >40% from baseline>40% from baselineNo significant difference
Mean Reduction in Worst Daily Hyperemia Score >40% from baseline>40% from baselineNo significant difference
Mean Reduction in Worst Daily Lid Swelling Score >40% from baseline>40% from baselineNo significant difference
This compound vs. Olopatadine Hydrochloride

A study utilizing the conjunctival allergen challenge (CAC) model demonstrated the non-inferiority of epinastine 0.05% to olopatadine 0.1% for ocular itching and conjunctival hyperemia.[5]

Table 2: Efficacy of Epinastine vs. Olopatadine in a Conjunctival Allergen Challenge Model [5]

Efficacy EndpointEpinastine HCl 0.05%Olopatadine HCl 0.1%Outcome
Ocular Itching Inhibition demonstratedInhibition demonstratedEpinastine was non-inferior to olopatadine
Conjunctival Hyperemia Inhibition demonstratedInhibition demonstratedEpinastine was non-inferior to olopatadine
This compound vs. Levocabastine Hydrochloride

In a multicenter, randomized, double-masked, vehicle-controlled trial, epinastine HCl 0.05% was found to be numerically better than levocabastine 0.05% in controlling ocular itching in patients with seasonal allergic conjunctivitis, although the difference was not statistically significant.[2]

Table 3: Efficacy of Epinastine vs. Levocabastine in Seasonal Allergic Conjunctivitis [2]

Efficacy EndpointEpinastine HCl 0.05% (n=118)Levocabastine HCl 0.05% (n=118)Vehicle (n=62)
Median Average Worst Daily Ocular Itch Score 0.450.600.85

Safety and Tolerability Profile

Across the reviewed non-inferiority trials, this compound was consistently reported to be safe and well-tolerated.

Table 4: Comparative Safety and Tolerability

ComparatorKey Adverse Events for Epinastine HClKey Adverse Events for ComparatorReference
Ketotifen Fumarate 5.9% of patients experienced adverse events. No treatment-related sleep disorder reported.14.6% of patients experienced adverse events. Treatment-related sleep disorder reported in 2 patients.[1]
Olopatadine Hydrochloride No adverse drug reactions or serious adverse events reported.No adverse drug reactions or serious adverse events reported.[5]
Levocabastine Hydrochloride No clinically or statistically significant differences in adverse events compared to levocabastine or vehicle.No clinically or statistically significant differences in adverse events compared to epinastine or vehicle.[2]

Experimental Protocols

A detailed understanding of the methodologies employed in these trials is crucial for accurate interpretation of the results.

Non-Inferiority Trial Design

The fundamental design of a non-inferiority trial involves establishing a margin (delta) that defines the boundary of clinical equivalence. The goal is to demonstrate with statistical confidence that the new treatment's effect is not worse than the active control by more than this margin.

NonInferiorityTrial cluster_0 Trial Design Patient Population Patients with Allergic Conjunctivitis Randomization Randomization Patient Population->Randomization Inclusion/Exclusion Criteria Treatment Arms Epinastine HCl vs. Comparator Randomization->Treatment Arms Blinding Double-Masked Treatment Arms->Blinding Efficacy Assessment Assessment of Ocular Signs & Symptoms Blinding->Efficacy Assessment Safety Assessment Monitoring of Adverse Events Blinding->Safety Assessment Statistical Analysis Non-Inferiority Analysis Efficacy Assessment->Statistical Analysis Safety Assessment->Statistical Analysis

Figure 1: Generalized Non-Inferiority Trial Workflow.
Key Methodological Components

  • Patient Population: Trials typically enrolled adult patients with a documented history of seasonal or perennial allergic conjunctivitis.[1][2][5] A positive conjunctival allergen challenge (CAC) was often a prerequisite for inclusion.[2]

  • Treatment Regimen: Dosing was generally one drop of the assigned medication in each eye, twice daily, for a specified duration (e.g., 14 days or 8 weeks).[1][2]

  • Efficacy Assessment:

    • Ocular Itching: Assessed by patients on a standardized scale, typically a 0-4 or 0-5 point scale, where 0 represents no itching and the highest score indicates severe itching.[1][2][6]

    • Conjunctival Hyperemia (Redness): Graded by investigators using a standardized photographic scale or a 0-4 point scale, where 0 indicates no redness and 4 represents severe, deep redness.[1][2]

  • Statistical Analysis: The primary analysis for non-inferiority was typically performed on the per-protocol population. The confidence interval for the difference in the primary efficacy endpoint between the two treatment groups was calculated and compared to the pre-defined non-inferiority margin.

Allergic Response Signaling Pathway

The therapeutic effect of epinastine and other antihistamines is rooted in their ability to interrupt the allergic signaling cascade.

AllergicResponse Allergen Allergen Mast Cell Mast Cell Allergen->Mast Cell Binds to IgE Histamine Release Histamine Release Mast Cell->Histamine Release Degranulation H1 Receptor H1 Receptor Histamine Release->H1 Receptor Binds to Allergic Symptoms Itching, Redness, Swelling H1 Receptor->Allergic Symptoms Activation leads to Epinastine Epinastine Epinastine->Mast Cell Stabilizes Epinastine->H1 Receptor Blocks

Figure 2: Simplified Allergic Response Pathway and Epinastine's Sites of Action.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Epinastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of laboratory safety protocols. Epinastine hydrochloride, a potent histamine H1 receptor antagonist, is classified as a hazardous substance due to its oral toxicity and requires meticulous disposal procedures to prevent harm to personnel and the environment.

This compound is categorized as "Acute toxicity, oral (Category 3)," with the hazard statement H301: "Toxic if swallowed".[1][2][3] This classification underscores the importance of avoiding ingestion and implementing stringent disposal practices. The signal word "Danger" is used on its labeling to indicate the high level of hazard.[1][2][3]

Hazard Identification and Classification

A summary of the key hazard identification data for this compound is provided below, facilitating a quick reference for safety and transportation information.

Hazard IdentificationValue
GHS Classification Acute toxicity, Oral (Category 3)[1][2][3]
Signal Word Danger[1][2][3]
Hazard Statement H301: Toxic if swallowed[1][2][3]
DOT Hazard Class 6.1 POISON[4]
UN/NA Number 2811[4]

Procedural Guidance for Disposal

Adherence to a standardized protocol is essential when managing this compound waste. The following step-by-step procedure outlines the best practices for the collection, storage, and preparation of this hazardous material for final disposal.

Experimental Protocol: Collection and Preparation of this compound Waste for Disposal

Objective: To safely collect and store this compound waste in preparation for disposal by a licensed professional service, ensuring compliance with regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Safety goggles with side-shields[1][5]

    • Chemical-resistant protective gloves[1]

    • Impervious clothing or lab coat[1][4]

    • NIOSH-approved respirator, as determined by a risk assessment[4]

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)[2][6]

  • Hazardous Waste label[7]

  • Secondary containment bin[7]

Methodology:

  • Don Personal Protective Equipment (PPE): Before handling any waste, ensure all required PPE is worn correctly to prevent accidental exposure.

  • Segregate the Waste Stream: At the point of generation, immediately segregate this compound waste from non-hazardous and other incompatible chemical wastes.[6][7] Do not mix with other substances.[4]

  • Containerize the Waste:

    • Carefully place the this compound waste into a designated, compatible, and leak-proof hazardous waste container.[2][7]

    • Ensure the container is in good condition, free from cracks or leaks.[7]

    • Keep the container closed except when adding waste.[7]

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container.[7]

    • Clearly write the full chemical name, "this compound," on the label. Chemical abbreviations are not acceptable.[6]

    • Include the date when the waste was first added to the container.[6]

  • Store the Waste Container:

    • Place the labeled waste container in a designated and secure hazardous waste accumulation area. This area should be away from regular lab traffic.[8]

    • The container should be stored in a secondary containment bin to mitigate potential spills.[7]

    • The storage area must be well-ventilated.[6] Per the Safety Data Sheet, the product should be stored locked up.[1][5]

  • Manage Accidental Spills:

    • In the event of a spill, evacuate non-essential personnel.[2]

    • Wearing appropriate PPE, prevent the spill from spreading or entering drains.[1][2]

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it in the hazardous waste container.[2]

    • For liquid spills, contain and collect the material with an appropriate absorbent.

    • Clean the affected area thoroughly.

  • Arrange for Final Disposal:

    • Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1][4]

    • Contact a licensed professional waste disposal company to arrange for the pickup and transport of the waste.[2]

    • The recommended method of disposal is typically incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[2][9]

    • Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [2]

Disposal Workflow

The logical flow for managing this compound waste from generation to final disposal is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage cluster_3 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate containerize Place in Compatible, Leak-Proof Waste Container segregate->containerize label_waste Affix 'Hazardous Waste' Label with Full Chemical Name containerize->label_waste storage Store in Designated, Secure, and Ventilated Area label_waste->storage secondary_contain Use Secondary Containment storage->secondary_contain disposal_co Contact Licensed Professional Waste Disposal Service secondary_contain->disposal_co end_point Dispose via Approved Method (e.g., Incineration) disposal_co->end_point

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Epinastine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Epinastine hydrochloride, a potent histamine H1 receptor antagonist. Adherence to these protocols is essential for ensuring personnel safety and preventing contamination.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, a comprehensive PPE strategy is mandatory to prevent dermal contact, inhalation, and eye exposure.[1]

PPE CategorySpecificationRationale
Hand Protection Compatible, chemical-resistant, powder-free gloves (e.g., nitrile).[2][3]Prevents skin absorption. Gloves must be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[1][2]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[3][4][5]Protects against splashes, dust, and aerosols.
Respiratory Protection A NIOSH-approved respirator is required when dust or aerosols may be generated.[2][3][6] For nuisance dust, a P95 or P1 particle respirator may suffice; for higher-level protection, use cartridges like OV/AG/P99.[2]This compound may be irritating to the respiratory tract.[2][6]
Body Protection A lab coat or impervious clothing.[3][4][6] For extensive handling, a disposable gown made of a material like polyethylene-coated polypropylene is recommended.[7]Prevents contamination of personal clothing and skin.

Always consult the specific Safety Data Sheet (SDS) for the product in use for detailed PPE requirements.

Chemical and Physical Properties

Understanding the substance's properties is key to safe handling and storage.

PropertyValue
Chemical Formula C₁₆H₁₆ClN₃
Molecular Weight 285.77 g/mol [2]
Appearance White Solid[5]
Melting Point 275°C (decomposes)[5]
Hazard Classification Acute toxicity, oral (Category 3).[2][4] Toxic if swallowed.[2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Ingestion Immediately call a POISON CENTER or physician. [2][3] Rinse mouth with water if the person is conscious.[2][6] Do not induce vomiting unless directed by medical personnel.[6]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[2][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][6] Seek medical attention if irritation or other symptoms occur.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

Operational Plan: Spill Management Protocol

A swift and organized response to a spill is crucial to contain the hazard and mitigate exposure.

Objective: To safely contain, decontaminate, and dispose of spilled this compound while ensuring personnel safety.

Required Equipment:

  • Full PPE (as specified in Section 1)

  • Spill kit with absorbent materials (e.g., diatomite, universal binders)[4]

  • Sealable, labeled waste container for hazardous chemical waste[2][6]

  • Decontamination solution (e.g., alcohol)[4]

  • Shovel and dustpan (for solid spills)[2]

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure: Immediately alert others in the area. Evacuate non-essential personnel and restrict access to the spill zone.[2][4]

  • Ventilate: Ensure the area is well-ventilated. Use local exhaust ventilation or a fume hood if the spill is contained within one.[2][6]

  • Don PPE: Before approaching the spill, don the appropriate PPE as detailed in Section 1, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Contain the Spill:

    • For Solid Spills: Carefully sweep or shovel the material to pick it up. Avoid creating dust.[2]

    • For Liquid Spills: Cover the spill with an absorbent, liquid-binding material.[4] Prevent the spill from entering drains or water courses.[2][4]

  • Collect Waste: Place the spilled material and any contaminated absorbent materials into a suitable, closed, and clearly labeled container for chemical waste.[2][6]

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with a suitable solvent like alcohol.[4]

  • Dispose of Waste: Dispose of the sealed waste container, contaminated PPE, and cleaning materials in accordance with federal, state, and local environmental regulations.[6] Do not mix with other waste.[6]

  • Post-Cleanup: Wash hands and any exposed skin thoroughly after completing the cleanup.[2]

Logical Workflow for Spill Response

The following diagram outlines the decision-making process and necessary actions when responding to a chemical spill involving this compound.

Spill_Response_Workflow This compound Spill Response Workflow cluster_assessment Initial Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response spill Spill Detected assess_size Assess Spill Size & Risk spill->assess_size is_major Major Spill? (Large quantity, high risk) assess_size->is_major evacuate Evacuate Area Alert Safety Officer is_major->evacuate Yes alert_personnel Alert Personnel in Immediate Area is_major->alert_personnel No await_response Await Emergency Response Team evacuate->await_response complete Spill Secured & Documented await_response->complete don_ppe Don Full PPE (Gloves, Goggles, Respirator, Gown) alert_personnel->don_ppe contain Contain Spill (Use absorbents, avoid dust) don_ppe->contain collect Collect Waste into Sealed Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area & Equipment collect->decontaminate dispose Dispose of Waste & Contaminated PPE per Regulations decontaminate->dispose dispose->complete

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epinastine hydrochloride
Reactant of Route 2
Epinastine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.